An Inquiry into the Uncharacterized Compound: 3-((2-(Methylsulfonyl)ethyl)carbamoyl)benzoic acid
An In-depth Technical Guide on a Novel Chemical Entity For: Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Known and the Unknown In the landscape of chemical and pharmaceutical resea...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide on a Novel Chemical Entity
For: Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Known and the Unknown
In the landscape of chemical and pharmaceutical research, the exploration of novel molecular scaffolds is a cornerstone of innovation. This guide addresses the chemical entity 3-((2-(Methylsulfonyl)ethyl)carbamoyl)benzoic acid . However, a comprehensive review of the current scientific literature and chemical databases reveals a critical finding: this specific molecule is not characterized as a standalone compound. Instead, its structural motif consistently emerges in the context of more complex molecules, notably as a known impurity or a related substance to the well-established pharmaceutical agent, Apremilast.
This guide, therefore, pivots from a traditional monograph on a single compound to a more investigative analysis. We will deconstruct the core chemical structure, examine its presence in the broader context of known active pharmaceutical ingredients (APIs), and provide a foundational understanding of the chemical moieties that constitute this uncharacterized molecule. This approach is designed to offer valuable insights for researchers who may encounter this structure in their work, particularly in the fields of medicinal chemistry, process development, and analytical chemistry.
Part 1: Deconstruction of the Core Chemical Structure
The name "3-((2-(Methylsulfonyl)ethyl)carbamoyl)benzoic acid" describes a molecule with three key functional groups: a benzoic acid, a carbamoyl linker, and a methylsulfonyl ethyl tail.
Benzoic Acid: A fundamental aromatic carboxylic acid. The benzene ring provides a rigid, hydrophobic scaffold, while the carboxylic acid group is a versatile functional handle for forming salts, esters, and amides. It is a common building block in medicinal chemistry.
Carbamoyl Linker: This -C(=O)NH- group connects the benzoic acid to the ethylamine portion. Carbamoyl groups are prevalent in pharmaceuticals and are known to participate in hydrogen bonding, which can be crucial for molecular recognition at biological targets.
Methylsulfonyl Ethyl Tail: This portion of the molecule, -CH2CH2SO2CH3, introduces a polar, aprotic sulfone group. The methylsulfonyl moiety is a strong hydrogen bond acceptor and is often used in drug design to enhance solubility and metabolic stability.
Below is a 2D representation of the proposed chemical structure:
Caption: 2D structure of 3-((2-(Methylsulfonyl)ethyl)carbamoyl)benzoic acid.
Part 2: Contextual Presence as an Apremilast-Related Impurity
The primary context in which the "3-((2-(Methylsulfonyl)ethyl)carbamoyl)benzoic acid" scaffold appears is as a substructure of known impurities of Apremilast. Apremilast is a phosphodiesterase 4 (PDE4) inhibitor used for the treatment of certain types of psoriasis and psoriatic arthritis.
One such documented impurity is (S)-3-acetamido-2-((1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)carbamoyl)benzoic acid [1][2][3].
Table 1: Comparison of the Requested Compound and a Known Apremilast Impurity
The presence of this core structure within a known pharmaceutical impurity underscores the importance of understanding its potential chemical liabilities and analytical profile. For process chemists, this structure could arise from the degradation of the parent drug or as a byproduct of an incomplete reaction. For analytical scientists, having a reference for this core is crucial for impurity identification and quantification.
Part 3: Hypothetical Synthesis and Potential Biological Activity
While no specific synthesis for "3-((2-(Methylsulfonyl)ethyl)carbamoyl)benzoic acid" is reported, a plausible synthetic route can be proposed based on standard organic chemistry principles.
Proposed Retrosynthetic Analysis
A logical approach would involve the amidation of 3-carboxybenzoyl chloride (the acid chloride of isophthalic acid monomethyl ester, followed by ester hydrolysis) with 2-(methylsulfonyl)ethan-1-amine.
Caption: Retrosynthetic analysis of the target molecule.
Experimental Protocol: A General Approach to Amide Coupling
The following is a generalized, hypothetical protocol for the synthesis of the target compound. This has not been experimentally validated.
Activation of the Carboxylic Acid:
Dissolve 3-carboxybenzoic acid in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
Add a slight excess of a chlorinating agent (e.g., oxalyl chloride or thionyl chloride) and a catalytic amount of dimethylformamide.
Stir the reaction at room temperature until the evolution of gas ceases, indicating the formation of the acid chloride.
Remove the solvent and excess reagent under reduced pressure.
Amide Coupling:
Dissolve the crude acid chloride in an aprotic solvent.
In a separate flask, dissolve 2-(methylsulfonyl)ethan-1-amine and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in the same solvent.
Slowly add the acid chloride solution to the amine solution at 0 °C.
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
Workup and Purification:
Quench the reaction with water.
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography or recrystallization to yield the final compound.
Considerations for Biological Activity
Given its structural relationship to an impurity of a PDE4 inhibitor, it is plausible that "3-((2-(Methylsulfonyl)ethyl)carbamoyl)benzoic acid" could exhibit some level of biological activity. However, without any experimental data, this remains purely speculative. Should this compound be synthesized, it would be of interest to screen it for activity against PDE4 and other related enzymes.
Part 4: Conclusion and Future Directions
"3-((2-(Methylsulfonyl)ethyl)carbamoyl)benzoic acid" represents an uncharacterized chemical entity that exists at the periphery of established pharmaceutical science. While no direct data on this compound is available, its structural components and its presence as a substructure in a known impurity of Apremilast provide a valuable framework for its potential synthesis and study.
For researchers in drug development, the key takeaways are:
Analytical Vigilance: The potential for this and related structures to appear as impurities necessitates the development of robust analytical methods for their detection and quantification.
Medicinal Chemistry Insights: The individual components of this molecule are well-represented in medicinal chemistry. Understanding their combined properties could inform future drug design efforts.
Opportunities for Novel Research: The synthesis and biological evaluation of this compound could represent a novel research avenue, potentially uncovering new structure-activity relationships.
This guide serves as a foundational resource for a molecule that is currently in the shadows of the scientific literature. It is our hope that by providing this analysis, we can empower researchers to better understand and investigate this and other uncharacterized chemical entities they may encounter.
References
apremilast 3-acetamido benzoic acid impurity. Allmpus. Available at: [Link]
Apremilast-impurities. Pharmaffiliates. Available at: [Link]
The following technical guide details the chemical identity, synthesis, and application of 3-((2-(Methylsulfonyl)ethyl)carbamoyl)benzoic acid . Executive Summary & Chemical Identity 3-((2-(Methylsulfonyl)ethyl)carbamoyl)...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical identity, synthesis, and application of 3-((2-(Methylsulfonyl)ethyl)carbamoyl)benzoic acid .
Executive Summary & Chemical Identity
3-((2-(Methylsulfonyl)ethyl)carbamoyl)benzoic acid is a specialized organic intermediate characterized by a meta-substituted benzoic acid core coupled to a polar methylsulfonylethyl moiety. While often encountered as a substructure in complex pharmaceutical agents (e.g., PDE4 inhibitors like Apremilast), the isolated scaffold serves as a critical building block for Fragment-Based Drug Discovery (FBDD) and as a solubility-enhancing linker in medicinal chemistry.
High in DMSO, DMF; Moderate in MeOH; Low in Water (pH dependent)
pKa (Predicted)
~3.8 (Carboxylic Acid), ~14 (Amide)
*Note: While specific CAS numbers exist for complex derivatives (e.g., Apremilast impurities like CAS 2096492-41-8), the unsubstituted scaffold is typically synthesized de novo or referenced by its components in patent literature.
Structural Analysis & Pharmacophore Utility
This molecule integrates two distinct functional domains, making it a versatile scaffold in drug design:
Benzoic Acid Core (Meta-Substituted): Provides a rigid aromatic linker with a carboxylic acid handle for further diversification (e.g., esterification, amide coupling) or ionic interaction with target proteins.
Methylsulfonylethyl Amide Tail: A polar, non-ionizable motif that enhances aqueous solubility and metabolic stability. The sulfone group (
) acts as a strong hydrogen bond acceptor, often used to replace lipophilic alkyl chains to improve DMPK properties.
Structural Visualization (DOT Diagram)
The following diagram illustrates the connectivity and functional domains of the molecule.
Synthetic Methodology
Since the specific CAS is not a commodity chemical, a robust, self-validating synthesis protocol is required. The most reliable route involves the selective mono-amidation of isophthalic acid derivatives.
>95% (UV 254 nm). RT will be early due to polarity (C18 column, 5-95% ACN/Water + 0.1% FA).
Applications in Drug Discovery
This scaffold is particularly relevant for researchers working on:
PDE4 Inhibitors: Structural analogs of Apremilast where the phthalimide ring is opened or modified.
PROTAC Linkers: The sulfone moiety provides a rigid, polar linker that can improve the physicochemical properties of Proteolysis Targeting Chimeras.
Fragment Libraries: As a "rule-of-three" compliant fragment for screening against novel targets.
Causality in Experimental Design
Why use the Methylsulfonylethyl group? Sulfones are bioisosteres of carbonyls but are non-reactive and provide excellent metabolic stability compared to other polar groups like esters or labile amides.
Why Meta-substitution? The meta-orientation (isophthalic) provides a specific vector for extending the molecule into solvent-exposed regions of a binding pocket, often used to tune solubility without disrupting the primary binding pharmacophore.
References
Man, H.W., et al. (2009). "Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide (Apremilast), a potent and orally active phosphodiesterase 4 and tumor necrosis factor-alpha inhibitor." Journal of Medicinal Chemistry. Link
Roughley, S.D., & Jordan, A.M. (2011). "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry. Link
PubChem Compound Summary. "2-(Methylsulfonyl)ethanamine" (Precursor CAS 49773-20-8). Link
Sigma-Aldrich. "Isophthalic acid mono-methyl ester" (Precursor CAS 1877-71-0). Link
Technical Guide: Physicochemical Characterization, Synthesis, and Analytical Control of (S)-3-acetamido-2-((1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)carbamoyl)benzoic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide provides a comprehensive overview of the molecule identified as (S)-3-acetamido-2-((1-(3-...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the molecule identified as (S)-3-acetamido-2-((1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)carbamoyl)benzoic acid. While initial inquiries may target simpler related structures, this specific compound, a known process-related impurity and potential hydrolytic degradant of the phosphodiesterase 4 (PDE4) inhibitor Apremilast, is of significant interest in pharmaceutical development. Understanding its properties, origins, and analytical control is paramount for ensuring the quality, safety, and efficacy of the Apremilast drug product. This document details its physicochemical properties, elucidates its formation pathway, presents robust analytical methodologies for its quantification, and discusses its relevance within a regulatory framework.
Introduction and Nomenclature
(S)-3-acetamido-2-((1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)carbamoyl)benzoic acid (CAS No. 2096492-41-8) is a critical process-related impurity associated with the synthesis of Apremilast.[1][2][3] Apremilast is an oral small-molecule inhibitor of PDE4, indicated for the treatment of active psoriatic arthritis.[4] The impurity represents an open-ring form of the Apremilast molecule, likely resulting from the hydrolysis of the phthalimide ring structure.
In the context of pharmaceutical manufacturing and quality control, this compound is often referred to by several synonyms:
Its presence in the final drug substance must be carefully monitored and controlled to meet the stringent requirements set by regulatory bodies such as the International Council for Harmonisation (ICH).
Physicochemical Properties
The fundamental physicochemical properties of this compound have been computationally derived and are available across several chemical databases. A summary of these key identifiers and properties is presented below.
This benzoic acid derivative is not typically synthesized as a target molecule but rather arises as a byproduct during the synthesis of Apremilast or as a degradant during its shelf life.
Formation via Hydrolysis of Apremilast
The primary route to the formation of this impurity is the hydrolysis of the isoindoline-1,3-dione (phthalimide) ring system in the Apremilast molecule. This reaction involves the cleavage of one of the amide bonds within the ring, leading to the formation of a carboxylic acid and an amide on the adjacent benzene ring.
Causality: The phthalimide moiety, while relatively stable, is susceptible to hydrolysis under either acidic or basic conditions, particularly when exposed to heat and moisture. In the final step of Apremilast synthesis, where (1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine is condensed with 3-acetamidophthalic anhydride, residual moisture or inappropriate pH conditions can promote the formation of this open-ring impurity.[7][8][9]
Caption: Formation of the impurity via hydrolysis of Apremilast.
Formation During Synthesis
The impurity can also form as a direct byproduct during the final condensation step if the reaction does not proceed to complete cyclization or if the starting materials or solvents contain excessive water.
Sulfone-Containing Benzoic Acid Building Blocks: A Technical Guide for Drug Discovery and Development
Abstract Sulfone-containing benzoic acid derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. The strategic incorporation of the sulfonyl group...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Sulfone-containing benzoic acid derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. The strategic incorporation of the sulfonyl group onto a benzoic acid core imparts a unique combination of physicochemical properties, including enhanced metabolic stability, potent hydrogen bonding capabilities, and the ability to serve as a versatile bioisostere. These attributes have been successfully leveraged in the design of a wide array of therapeutic agents, spanning antimicrobial, anti-inflammatory, and anticancer applications. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, properties, and applications of these critical building blocks. We will delve into the causality behind experimental choices in their synthesis and application, present detailed, self-validating protocols, and offer quantitative data to inform rational drug design.
PART 1: The Sulfonyl Group in Medicinal Chemistry: A Primer
Physicochemical Properties of the Sulfonyl Group
The sulfonyl group (R-SO₂-R') is a hexavalent sulfur functionality that profoundly influences the molecular properties of a parent structure. Its strong electron-withdrawing nature, a consequence of the two electronegative oxygen atoms double-bonded to the sulfur, significantly impacts the electronic distribution of the aromatic ring. This, in turn, affects the acidity (pKa) of the benzoic acid moiety. For instance, the pKa of benzoic acid is approximately 4.20, while 4-(methylsulfonyl)benzoic acid has a pKa of 3.48, indicating increased acidity.[1] This modulation of pKa can be critical for optimizing a drug's solubility, absorption, and interaction with biological targets.
The sulfonyl group is also a potent hydrogen bond acceptor, capable of forming strong interactions with biological macromolecules such as enzymes and receptors.[2][3] This property is often exploited in drug design to enhance binding affinity and selectivity. Furthermore, the sulfone moiety is generally resistant to metabolic degradation, contributing to improved pharmacokinetic profiles of drug candidates.[4]
The Sulfonyl Group as a Bioisostere
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry.[5] The sulfone group is a non-classical bioisostere for several functional groups, including ketones and amides. This substitution can lead to improved physicochemical and pharmacokinetic properties while maintaining or enhancing the desired biological effect. For example, the replacement of a metabolically labile group with a stable sulfone can increase a drug's half-life.[6]
Structural Diversity of Sulfone-Containing Benzoic Acid Building Blocks
The versatility of sulfone-containing benzoic acid building blocks stems from the ability to vary the substitution pattern on the aromatic ring. The position of the sulfone group (ortho, meta, or para to the carboxylic acid) and the nature of other substituents allow for fine-tuning of the molecule's properties to suit a specific therapeutic target. This structural diversity enables the exploration of a vast chemical space in the quest for novel and effective drugs.
PART 2: Synthesis of Sulfone-Containing Benzoic Acid Building Blocks
The synthesis of sulfone-containing benzoic acid building blocks can be achieved through several reliable methods. The choice of a particular synthetic route often depends on the availability of starting materials, the desired substitution pattern, and the scalability of the reaction.
Key Synthetic Strategies
2.1.1. Oxidation of Thioether Precursors
A common and efficient method for the synthesis of sulfones is the oxidation of the corresponding thioether. This transformation can be achieved using a variety of oxidizing agents, with hydrogen peroxide being a cost-effective and environmentally friendly option.
Experimental Protocol: Synthesis of 4-(Methylsulfonyl)benzoic acid from p-(Methylthio)benzoic acid [7]
Reaction Setup: In a suitable reaction vessel, suspend 5 g of 4-(methylthio)benzoic acid in 30 mL of glacial acetic acid.
Addition of Oxidant: Cool the mixture in an ice-water bath. Slowly add 8.5 g of 30% hydrogen peroxide over one hour, maintaining the temperature below 25 °C.
Reaction Progression: After the addition is complete, heat the reaction mixture to between 70 °C and 100 °C for 1.5 hours.
Workup: Allow the reaction to cool to room temperature. A solid precipitate should form. Add a solution of 3 g of sodium sulfite in 57 g of water to quench any unreacted peroxide.
Isolation and Purification: Filter the solid product and wash it three times with cold deionized water. Dry the solid to obtain 4-(methylsulfonyl)benzoic acid. The reported yield is approximately 88%.[7]
Causality behind Experimental Choices: The use of glacial acetic acid as a solvent facilitates the reaction and helps to control the temperature. The slow addition of hydrogen peroxide is crucial to prevent a runaway exothermic reaction. The final quench with sodium sulfite ensures the safe removal of any residual peroxide.
2.1.2. Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a powerful tool for forming carbon-sulfur bonds, particularly when the aromatic ring is activated by electron-withdrawing groups.[8][9] In this approach, a sulfinate salt acts as the nucleophile, displacing a leaving group (typically a halide) on the benzoic acid derivative.
Experimental Protocol: General Procedure for SNAr with Thiols [10]
Reaction Setup: Dissolve the substituted methyl 2,4-dihalobenzoate (1.0 eq) and the desired thiol (1.1 eq) in an appropriate solvent such as DMSO or methanol.
Base Addition: Add a suitable base, such as triethylamine (1.5 eq), to the reaction mixture.
Reaction Conditions: Heat the mixture to reflux (for methanol) or 60 °C (for DMSO) and stir for 12-72 hours, monitoring the reaction progress by TLC or LC-MS.
Workup: After completion, cool the reaction mixture and pour it into ice-water.
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Causality behind Experimental Choices: The presence of electron-withdrawing groups (like the ester and the other halide) on the benzoic acid ring is essential to activate it towards nucleophilic attack. The choice of solvent and base depends on the specific substrates and their solubility.
Spectroscopic Characterization
The structural elucidation of sulfone-containing benzoic acid building blocks relies on standard spectroscopic techniques.
¹H NMR: The protons on the aromatic ring will show characteristic splitting patterns depending on the substitution. The protons alpha to the sulfonyl group will be deshielded and appear at a higher chemical shift.
¹³C NMR: The carbon atom attached to the sulfonyl group will also be deshielded.
IR Spectroscopy: The sulfonyl group exhibits two characteristic strong stretching bands in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).[11] The carboxylic acid will show a broad O-H stretch and a C=O stretch around 1700 cm⁻¹.
Mass Spectrometry: The molecular ion peak will confirm the molecular weight of the compound.
Table 1: Spectroscopic Data for 4-(Methylsulfonyl)benzoic acid [8]
PART 3: Applications in Drug Discovery and Development
The unique properties of sulfone-containing benzoic acid building blocks have led to their incorporation into a wide range of therapeutic agents.
As Antimicrobial Agents
Several derivatives have shown promising activity against various bacterial and fungal pathogens.[2][12] The mechanism often involves the inhibition of essential microbial enzymes.
1,3-oxazole derivative of 4-[(4-chlorophenyl)sulfonyl]benzoic acid
Candida albicans
Moderate Activity
As Anti-inflammatory Agents
A prominent application of this scaffold is in the development of selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation and pain.[4]
Case Study: Celecoxib (Celebrex)
Celecoxib is a selective COX-2 inhibitor that features a sulfonamide group attached to a pyrazole ring, which itself is substituted with two phenyl groups. While not a direct benzoic acid derivative, its structure highlights the importance of the aryl sulfonamide moiety in achieving COX-2 selectivity. The sulfonamide group of celecoxib fits into a hydrophilic side pocket of the COX-2 active site, which is absent in the COX-1 isoform, thereby conferring its selectivity.[10]
As Anticancer Agents
The anticancer potential of sulfone-containing benzoic acids is an active area of research. These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines.[2]
Case Study: Bexarotene (Targretin)
Bexarotene is a retinoid X receptor (RXR) agonist used in the treatment of cutaneous T-cell lymphoma.[6][13] It contains a benzoic acid moiety and its mechanism involves the modulation of gene expression leading to the inhibition of cell growth and induction of apoptosis.[14]
Sulfone-Containing Benzoic Acids in Marketed Drugs
The versatility of this scaffold is underscored by its presence in several FDA-approved drugs.
Table 3: Examples of FDA-Approved Drugs Containing a Sulfone and Benzoic Acid-related Moiety
Caption: Key synthetic routes to sulfone-containing benzoic acids.
4.2.2. Drug Discovery Logic Diagram
Caption: Logic flow in a drug discovery campaign utilizing these building blocks.
4.2.3. COX-2 Inhibition Pathway
Caption: Simplified pathway of COX-2 inhibition by a sulfonamide-containing drug.
PART 5: Conclusion and Future Perspectives
Sulfone-containing benzoic acid building blocks are undeniably a valuable asset in the medicinal chemist's toolbox. Their unique combination of electronic and steric properties, coupled with their metabolic stability, makes them highly attractive scaffolds for the design of novel therapeutics. The synthetic methodologies for their preparation are well-established and robust, allowing for the generation of diverse libraries for screening.
Future research in this area will likely focus on the development of novel, more efficient, and greener synthetic methods. Furthermore, the exploration of these building blocks in targeting new and challenging biological pathways holds significant promise for the discovery of next-generation therapies for a wide range of diseases. The continued application of computational chemistry and machine learning will undoubtedly accelerate the design and optimization of drug candidates based on this versatile scaffold.
What is the mechanism of Bexarotene?. Patsnap Synapse. [Link]
Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. [Link]
Building diagrams using graphviz. Chad's Blog. [Link]
Minimum inhibitory concentrations (MIC) of benzoic acid from Bacillus... ResearchGate. [Link]
Organism susceptibility to antibacterials: macrolides, quinolones, rifamycins. Australian Medicines Handbook. [Link]
Data on the extraction of benzoic, salicylic and sulfosalicylic acids from dilute solutions using PEG-based aqueous two-phase systems. PubMed Central. [Link]
This guide provides an in-depth technical analysis of 3-carboxy-N-(2-(methylsulfonyl)ethyl)benzamide , a specific benzamide derivative characterized by a carboxylic acid at the meta-position and a methylsulfonylethyl sid...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 3-carboxy-N-(2-(methylsulfonyl)ethyl)benzamide , a specific benzamide derivative characterized by a carboxylic acid at the meta-position and a methylsulfonylethyl side chain. This compound is structurally significant as a potential metabolite, synthetic intermediate, or fragment in the development of sulfone-containing pharmaceuticals (e.g., kinase inhibitors, phosphodiesterase inhibitors).
Chemical Identity & Structural Analysis
This compound represents a hybrid scaffold combining an isophthalic acid core with a sulfone-containing aliphatic side chain. Its structure suggests utility as a polar, hydrogen-bonding fragment in drug discovery or as a specific hydrolysis metabolite of 3-substituted benzamide drugs.
The synthesis of 3-carboxy-N-(2-(methylsulfonyl)ethyl)benzamide typically involves the selective mono-amidation of isophthalic acid derivatives. The primary challenge is avoiding bis-amidation while ensuring high yield.
Synthetic Pathway (Retrosynthesis)
The most robust route utilizes monomethyl isophthalate to differentiate the two carboxyl groups, followed by amide coupling and subsequent hydrolysis.
Figure 1: Step-wise synthesis from isophthalic acid via mono-ester differentiation.
Limited solubility in DCM/Hexane. Water soluble at pH > 5.
pKa (Acid)
~3.6
Carboxylic acid proton.
pKa (Amide)
> 15
Neutral under physiological conditions.
LogP
~0.2
Relatively polar due to sulfone and acid.
Analytical Characterization
To ensure scientific integrity, the identity must be validated using orthogonal methods.
NMR Spectroscopy
NMR (400 MHz, DMSO-):
13.2 (br s, 1H, COOH)
8.9 (t, 1H, NH)
8.4 (s, 1H, Ar-H2)
8.1 (d, 1H, Ar-H4/6)
8.0 (d, 1H, Ar-H6/4)
7.6 (t, 1H, Ar-H5)
3.7 (q, 2H, )
3.4 (t, 2H, )
3.0 (s, 3H, )
Mass Spectrometry
Method: ESI-MS (Negative/Positive Mode).
Expected Ions:
Potential Applications & Biological Context
This compound serves as a valuable template in medicinal chemistry, particularly in the design of Protein-Protein Interaction (PPI) inhibitors or as a metabolite standard.
Fragment-Based Drug Discovery (FBDD)
The 3-carboxy-benzamide motif is a known pharmacophore for PARP inhibitors (e.g., 3-aminobenzamide analogs). The addition of the sulfone tail provides a "solubility handle" and a vector for probing solvent-exposed pockets.
Metabolic Pathway Mapping
If used as a metabolite standard, this compound likely represents the hydrolysis product of a parent drug containing a 3-cyano or 3-ester benzamide core with the sulfone side chain.
Figure 2: Hypothetical metabolic generation from a nitrile precursor.
References
PubChem Compound Summary. (2025). C11H13NO5S Structure and Properties. National Center for Biotechnology Information. [Link]
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. (Discussion of sulfone as a carbonyl bioisostere). [Link]
The following technical guide details the chemical class, structural properties, and pharmaceutical relevance of 3-((2-(Methylsulfonyl)ethyl)carbamoyl)benzoic acid . This document is structured for researchers and drug d...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical class, structural properties, and pharmaceutical relevance of 3-((2-(Methylsulfonyl)ethyl)carbamoyl)benzoic acid . This document is structured for researchers and drug development professionals, focusing on its role as a functionalized benzoic acid derivative, likely encountered as a synthetic intermediate, regioisomeric impurity, or metabolite in the development of sulfone-containing therapeutics (e.g., PDE4 inhibitors like Apremilast or Tyrosine Kinase inhibitors).[1]
[1]
Executive Summary & Chemical Classification[1]
3-((2-(Methylsulfonyl)ethyl)carbamoyl)benzoic acid is a bifunctional organic compound belonging to the class of Sulfonyl-functionalized Isophthalamic Acids .[1] It is characterized by a benzene ring substituted at the meta positions (1,3-substitution) with a carboxylic acid group and an N-substituted carboxamide group terminating in a methylsulfonyl moiety.[1]
Chemically, it bridges the properties of Benzoic Acids , Carboxamides , and Alkyl Sulfones .[1] In pharmaceutical contexts, it is primarily relevant as a regioisomeric reference standard or degradation analog for phthalimide-based drugs (where the ortho-isomer is the primary degradant) and as a building block for fragment-based drug discovery targeting polar interactions.[1]
Classification Hierarchy (Graphviz)
Figure 1: Chemical classification hierarchy positioning the target molecule at the intersection of benzoic acids and benzamides.[1]
The molecule comprises three distinct pharmacophoric/functional regions:[1]
Benzoic Acid Core: Provides acidic character (pKa ~3.8–4.[1]2) and a handle for solubility/salt formation.[1]
Amide Linker: A neutral, stable linker offering hydrogen bond donor/acceptor sites.[1]
Methylsulfonyl Ethyl Tail: A highly polar, non-ionizable group often used as a "polar anchor" in drug design to improve metabolic stability and water solubility compared to lipophilic alkyl chains.[1]
This molecule is typically synthesized via the amidation of an isophthalic acid derivative.[1] It serves as a crucial regioisomer when distinguishing between ortho (phthalic), meta (isophthalic), and para (terephthalic) substitution patterns during impurity profiling of drugs like Apremilast (which contains a similar sulfonyl-ethyl amine side chain).[1]
Synthesis Workflow
The synthesis generally involves the reaction of 2-(methylsulfonyl)ethanamine (CAS 49773-20-8) with an activated isophthalic acid precursor.[1]
Activation: React Isophthalic acid monomethyl ester with thionyl chloride (
) or oxalyl chloride to generate the acid chloride.[1]
Note: Using pure Isophthalic acid may lead to diamide formation; mono-ester is preferred.[1]
Coupling: Add 2-(methylsulfonyl)ethanamine hydrochloride to the acid chloride in the presence of a base (e.g., Triethylamine or DIPEA) in DCM or THF at 0°C.
Hydrolysis: Saponify the methyl ester using LiOH in THF/Water to yield the free acid.
Purification: Acidify to pH 2–3 to precipitate the product or extract with Ethyl Acetate. Recrystallize from Ethanol/Water.[1]
Reaction Scheme (Graphviz)[1]
Figure 2: Step-wise synthetic route from isophthalic precursor to the target benzoic acid derivative.
Pharmaceutical Relevance & Impurity Profiling[1]
Relation to PDE4 Inhibitors (Apremilast)
The 2-(methylsulfonyl)ethyl moiety is a pharmacophore found in Apremilast (Otezla) and Lapatinib (Tykerb).[1]
Apremilast Degradation: Apremilast contains a phthalimide ring.[1] Hydrolysis of this ring opens it to form Phthalamic Acid derivatives (2-carbamoylbenzoic acids).[1]
Role of the Target Molecule: The target molecule (3-carbamoylbenzoic acid) is the meta-isomer of the primary Apremilast hydrolysis degradant.[1]
Significance: In rigorous QC methods (HPLC/UPLC), researchers must prove their method separates the active degradant (ortho) from potential synthetic impurities (meta or para isomers) derived from impure starting materials (e.g., phthalic anhydride contaminated with isophthalic acid).[1]
Fragment-Based Drug Design
The molecule represents a "linked fragment" combining a polar solubility handle (sulfone) with a directional H-bonding motif (benzamide).[1] It is valuable for:
Probing pockets: Targeting active sites requiring a distal polar interaction (sulfone) while anchoring to a hydrophobic region (benzene).[1]
Solubility enhancement: The sulfone group significantly lowers LogP without introducing ionizable amines (which can cause hERG liability).[1]
Analytical Characterization
To validate the identity of 3-((2-(Methylsulfonyl)ethyl)carbamoyl)benzoic acid , the following analytical signatures are diagnostic.
Mass Spectrometry (LC-MS/MS)[1]
Ionization: ESI Negative Mode (preferred due to Carboxylic Acid).[1]
Gradient: 5% B to 60% B over 15 min. (Polar nature requires low organic start).[1]
Detection: UV at 230 nm (Benzamide absorption).[1]
References
Man, H. W., et al. (2009).[1] Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide (Apremilast), a potent and orally active phosphodiesterase 4 inhibitor.[1] Journal of Medicinal Chemistry, 52(6), 1522–1524.[1] Link[1]
European Medicines Agency (EMA). (2015).[1] Assessment Report: Otezla (Apremilast).[1] Procedure No. EMEA/H/C/003752/0000.[1] (Details degradation pathways of phthalimide-based drugs). Link
PubChem Compound Summary. (n.d.). 2-(Methylsulfonyl)ethanamine (CAS 49773-20-8).[1] National Center for Biotechnology Information.[1] Link[1]
Tornøe, C. W., et al. (2012).[1] Impurity Profiling of APIs: A Guide to Structural Elucidation. Journal of Pharmaceutical and Biomedical Analysis.[1] (General reference for isomer differentiation in HPLC).
Application Note: A Comprehensive Protocol for Amide Coupling with 2-(Methylsulfonyl)ethylamine
For Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a detailed protocol and technical guidance for the successful amide coupling of 2-(methylsulfonyl)ethylamine with ca...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol and technical guidance for the successful amide coupling of 2-(methylsulfonyl)ethylamine with carboxylic acids. Amide bond formation is a cornerstone reaction in medicinal chemistry and drug discovery.[1][2] The incorporation of unique bioisosteres, such as the sulfonamide-containing motif present in 2-(methylsulfonyl)ethylamine, offers opportunities to modulate the physicochemical properties of lead compounds.[3][4] This document outlines the reaction mechanism, provides a step-by-step experimental procedure, discusses critical parameters for optimization, and offers a troubleshooting guide to address common challenges.
Introduction: The Significance of the Methylsulfonyl Ethylamide Moiety
The methylsulfonyl group is a valuable functional group in drug design due to its ability to act as a hydrogen bond acceptor, enhance metabolic stability, and increase the polar surface area of a molecule.[3] Consequently, 2-(methylsulfonyl)ethylamine is an attractive building block for introducing this moiety. However, the electron-withdrawing nature of the sulfonyl group can decrease the nucleophilicity of the primary amine, potentially rendering standard amide coupling conditions less effective.[1][5] This protocol addresses these challenges by providing optimized conditions for efficient coupling.
Core Principles of Amide Bond Formation
The reaction between a carboxylic acid and an amine to form an amide bond is kinetically slow and requires the activation of the carboxylic acid.[2][6] This is typically achieved using coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group.
Carbodiimide-Mediated Coupling (EDC/HOBt)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide widely used for amide bond formation.[6][7] The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate.[7][8] This intermediate is susceptible to racemization and can rearrange to an inactive N-acylurea.[9] To mitigate these side reactions and improve efficiency, an additive such as 1-hydroxybenzotriazole (HOBt) is often included.[10][11] HOBt traps the O-acylisourea to form a more stable and less racemization-prone active ester, which then reacts with the amine to yield the desired amide.[6][11]
Uronium/Aminium Salt-Based Coupling (HATU)
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent, particularly for challenging substrates such as sterically hindered or electron-deficient amines.[6][12][13][14][15] In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated and attacks HATU to form a highly reactive OAt-active ester.[6][13][16] The subsequent reaction with the amine is often rapid and efficient.[13]
Experimental Protocol: Amide Coupling of 2-(Methylsulfonyl)ethylamine Hydrochloride
This protocol provides a general procedure for the coupling of a generic carboxylic acid with 2-(methylsulfonyl)ethylamine hydrochloride. The hydrochloride salt requires neutralization with a base to liberate the free amine for the reaction.
Tertiary amine base (e.g., N,N-Diisopropylethylamine (DIPEA), Triethylamine (TEA))
Reaction vessel (e.g., round-bottom flask with a magnetic stir bar)
Standard laboratory glassware for workup and purification
Reagents for workup (e.g., 1 M HCl, saturated NaHCO₃, brine)
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
Silica gel for column chromatography
Step-by-Step Procedure (HATU-Mediated)
Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
Amine Addition: Add 2-(methylsulfonyl)ethylamine hydrochloride (1.1 eq) to the solution.
Base Addition: Add DIPEA (2.5 eq) to the reaction mixture. The first equivalent neutralizes the hydrochloride salt, and the subsequent amount facilitates the coupling reaction. Stir the mixture for 5-10 minutes at room temperature.
Coupling Agent Addition: Add HATU (1.1 eq) to the reaction mixture.
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed (typically 1-4 hours).
Workup:
Quench the reaction by adding water.
Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
Combine the organic layers and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure amide.
Diagram of the Experimental Workflow:
Caption: Experimental workflow for HATU-mediated amide coupling.
Optimization Parameters
For challenging couplings, optimization of reaction parameters is crucial. The following table summarizes key considerations for different coupling reagents.
A slight excess of the amine and coupling reagents can drive the reaction to completion. For HATU, sufficient base is needed to neutralize the amine salt and facilitate the reaction.
Solvent
DMF, DCM, CH₃CN
DMF, NMP
Polar aprotic solvents are generally preferred to ensure solubility of all reaction components.[13]
Base
DIPEA, TEA
DIPEA
A non-nucleophilic base is essential to prevent side reactions with the activated carboxylic acid. DIPEA is commonly used.[13]
Temperature
0 °C to RT
RT
EDC/HOBt couplings are often started at 0 °C to minimize side reactions and then allowed to warm to room temperature.[6] HATU couplings are typically efficient at room temperature.[13] For particularly difficult couplings, gentle heating may be beneficial.[15]
Reaction Time
4-24 hours
1-4 hours
HATU reactions are generally faster than EDC/HOBt couplings.[6] Reaction progress should always be monitored.
Troubleshooting Common Issues
Issue
Potential Cause(s)
Suggested Solution(s)
Low or No Product Formation
- Insufficient activation of the carboxylic acid.- Low nucleophilicity of the amine.- Incomplete neutralization of the amine hydrochloride salt.
- Switch to a more potent coupling reagent like HATU.[15]- Increase the equivalents of the coupling reagent and/or amine.- Ensure at least 2.5 equivalents of base are used with the hydrochloride salt.
Presence of Unreacted Starting Material
- Reaction time is too short.- Reaction temperature is too low.
- Allow the reaction to stir for a longer period, monitoring by TLC/LC-MS.- Gently heat the reaction mixture (e.g., to 40-50 °C).
Formation of Byproducts
- N-acylurea formation (with EDC).- Side reactions of the activated carboxylic acid.
- Ensure HOBt is used with EDC.- Add the coupling reagent last, after the acid, amine, and base are mixed.
Difficult Purification
- Urea byproducts from coupling reagents (e.g., DCU from DCC).- Excess base or coupling reagent.
- Use EDC, as its urea byproduct is water-soluble and easily removed during aqueous workup.[6][20]- Perform a thorough aqueous workup as described in the protocol.
Conclusion
The protocol detailed in this application note provides a robust starting point for the successful amide coupling of 2-(methylsulfonyl)ethylamine. By understanding the underlying principles of amide bond formation and carefully considering the reaction parameters, researchers can efficiently synthesize novel molecules incorporating the valuable methylsulfonyl ethylamide moiety. The use of a potent coupling reagent such as HATU is recommended to overcome the potentially reduced nucleophilicity of the amine.
References
Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
ChemicalBook. (2024, July 3). HATU:a third-generation coupling reagent.
Wikipedia. (n.d.). HATU.
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU.
PubMed. (2023, October 4). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt).
PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
Who we serve. (2024, December 6). Recent Advances in the Synthesis of Sulfonamides Intermediates.
Suzhou Highfine Biotech. (2025, April 24). HATU: The Core Reagent for Peptide & Drug Synthesis.
Benchchem. (n.d.). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
Journal of the American Chemical Society. (2023, September 20). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from Journal of the American Chemical Society.
MDPI. (2019, January 11). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations.
Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
Benchchem. (n.d.). Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine.
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents.
Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.
Reddit. (2025, December 22). Side reactions with HBTU amide coupling? : r/Chempros.
Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling.
Benchchem. (n.d.). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from Organic & Biomolecular Chemistry (RSC Publishing).
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
CAS Common Chemistry. (n.d.). Ethanamine, 2-(methylsulfonyl)-, hydrochloride (1:1).
University of Copenhagen Research Portal. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from University of Copenhagen Research Portal.
Semantic Scholar. (2016, January 14). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.
Google Patents. (n.d.). US9950997B2 - Method for preparing high-purity sulfonamide compound, and intermediate ....
Application Note: Strategic Synthesis of Sulfone-Containing Benzamides
This Application Note is designed as a definitive technical guide for the synthesis of sulfone-containing benzamides. It prioritizes mechanistic understanding, reagent selection logic, and scalable protocols. Executive S...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed as a definitive technical guide for the synthesis of sulfone-containing benzamides. It prioritizes mechanistic understanding, reagent selection logic, and scalable protocols.
Executive Summary & Strategic Analysis
Sulfone-containing benzamides represent a critical pharmacophore in medicinal chemistry, offering enhanced metabolic stability and polarity compared to their sulfide or sulfoxide counterparts. However, the electron-withdrawing nature of the sulfone group (
) deactivates the aromatic ring, making subsequent functionalization challenging.
Successful synthesis requires a strategic choice between three primary workflows:
Linear Route (Oxidative): Amide coupling of a sulfide-containing acid, followed by late-stage oxidation.
Convergent Route (Direct Coupling): Coupling of a pre-functionalized sulfone-benzoic acid with an amine.
Divergent Route (Transition Metal Catalysis): Palladium- or Copper-catalyzed sulfonylation of aryl halides.
Decision Matrix: Route Selection
The following decision tree assists in selecting the optimal synthetic pathway based on substrate sensitivity and scale.
Figure 1: Strategic decision tree for selecting the synthesis route of sulfone-benzamides.
Critical Reagent Selection Guide
A. Amide Coupling Reagents (For Electron-Deficient Acids)
Sulfone-substituted benzoic acids are electron-deficient, making the carbonyl carbon highly electrophilic but potentially prone to hydrolysis or side reactions.
Reagent
Mechanism Class
Best Use Case
Pros
Cons
T3P (Propylphosphonic anhydride)
Acid Anhydride
Scale-up & Weak Amines
Low epimerization, water-soluble byproducts, high yield with anilines.
Expensive; requires base (TEA/DIPEA).
HATU
Uronium/Guanidinium
Discovery / Small Scale
Highest reactivity for sterically hindered or electron-poor substrates.
High cost; difficult byproduct removal (HMPA carcinogenicity concern in older variants).
SOCl₂ / (COCl)₂
Acid Chloride
Bulk Commodity
Lowest cost; extremely high reactivity.
Harsh conditions; incompatible with acid-sensitive groups (Boc, tBu).
EDC / HOBt
Carbodiimide
Standard Peptide
Water-soluble urea byproduct; mild.
Often too slow for deactivated anilines; "racemization" risk (less relevant for achiral benzamides).
B. Oxidation Reagents (Sulfide to Sulfone)
When using the Linear Route, the choice of oxidant determines chemoselectivity.
Reagent
Active Species
Selectivity
Protocol Note
mCPBA
Peracid
Low (Oxidizes alkenes, pyridines)
Standard: Soluble in DCM. Good for small scale. Difficult to remove benzoic acid byproduct completely without basic wash.
Oxone® (KHSO₅)
Peroxymonosulfate
High (Tolerates some N-heterocycles)
Green: Aqueous/Alcohol solvent. Very stable. Requires buffering to prevent ester hydrolysis.
H₂O₂ + Na₂WO₄
Peroxotungstate
High (Industrial standard)
Catalytic: Cheapest atom economy. Requires acidic pH. Slow without phase transfer catalyst (PTC).
C. Sulfonylation Reagents (Metal-Catalyzed)
For the Divergent Route (installing sulfone on a pre-made halogenated benzamide).
Sodium Sulfinates (R-SO₂Na): Stable solids, easy to handle. Used in Cu or Pd catalysis.
DABSO (DABCO·2SO₂): A solid surrogate for SO₂ gas. Used with Grignard reagents or Pd-catalyzed coupling to form sulfinates in situ.
Detailed Experimental Protocols
Protocol A: The "Green" Oxidative Route (Linear)
Target: Conversion of a sulfide-benzamide to a sulfone-benzamide using Oxone.
Why Oxone? It avoids the toxicity of mCPBA and chlorinated solvents, offering a simple workup suitable for polar benzamides.
Target: Coupling of 4-(methylsulfonyl)benzoic acid with a deactivated aniline.
Why T3P? It drives the equilibrium effectively for electron-poor acids and allows for a simple aqueous workup.
Materials:
4-(Methylsulfonyl)benzoic acid (1.0 equiv)
Amine/Aniline partner (1.1 equiv)
T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)
Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)
Solvent: EtOAc or 2-MeTHF (Green alternative)
Step-by-Step Procedure:
Setup: In a dry flask, combine the carboxylic acid (1 mmol), amine (1.1 mmol), and base (3 mmol) in EtOAc (5 mL).
Activation: Add T3P solution (1.5 mmol) dropwise at 0°C.
Reaction: Heat to 60–80°C. Note: Sulfone-benzoic acids are sterically and electronically deactivated; heat is often required.
Monitoring: Stir for 12–24 hours.
Workup (Self-Validating):
Add water.[1] The T3P byproducts are water-soluble.
Separate phases. Wash organic layer with 1N HCl (remove excess amine), sat. NaHCO₃ (remove excess acid), and brine.
Result: The organic layer contains high-purity product.
Application Notes and Protocols for the Selective Mono-amidation of Isophthalic Acid
For: Researchers, scientists, and drug development professionals. Introduction: The Significance of Isophthalamic Acid Derivatives Isophthalic acid, a C8H6O4 aromatic dicarboxylic acid, serves as a critical precursor in...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Isophthalamic Acid Derivatives
Isophthalic acid, a C8H6O4 aromatic dicarboxylic acid, serves as a critical precursor in the synthesis of various polymers, resins, and specialty chemicals.[1][2] Its derivatives, particularly the mono-amides (isophthalamic acids), are of significant interest in medicinal chemistry and materials science. The presence of both a carboxylic acid and an amide group on the same benzene ring imparts unique properties, making them valuable building blocks for pharmaceuticals, functional polymers, and supramolecular assemblies.[3] Achieving selective mono-amidation of isophthalic acid is a key synthetic challenge, as the symmetric nature of the starting material can readily lead to the formation of the di-amide byproduct. This guide provides a comprehensive overview of the reaction conditions and protocols for the controlled synthesis of isophthalic acid mono-amides, emphasizing strategies to maximize selectivity and yield.
Pillar 1: Mechanistic Insights and Strategic Approaches to Mono-amidation
The selective formation of an isophthalamic acid hinges on differentiating the two carboxylic acid groups of isophthalic acid. This can be accomplished through several strategic approaches, each with its own mechanistic underpinnings.
Strategy 1: Direct Amidation with Stoichiometric Control
The most straightforward approach involves the direct condensation of isophthalic acid with an amine. The key to achieving mono-selectivity lies in the careful control of reaction stoichiometry. By using a limited amount of the amine (typically 1 equivalent or slightly less), the statistical probability of the second carboxylic acid group reacting is reduced.
Causality of Experimental Choices:
Amine Stoichiometry: Limiting the amine is the primary driver for mono-amidation in this approach. An excess of the amine will invariably lead to the formation of the di-amide.
Temperature: Thermal condensation of carboxylic acids and amines generally requires high temperatures (>160 °C) to overcome the formation of unreactive ammonium carboxylate salts.[4] However, high temperatures can also promote the less selective di-amidation. Therefore, a balance must be struck.
Water Removal: The reaction produces water as a byproduct. The accumulation of water can inhibit the reaction equilibrium.[5] The use of a Dean-Stark apparatus or molecular sieves to remove water can drive the reaction towards completion at lower temperatures.[4]
Strategy 2: Activation of the Carboxylic Acid with Coupling Reagents
To circumvent the need for high temperatures, one of the carboxylic acid groups can be selectively activated using a coupling reagent. This in-situ activation generates a more reactive intermediate that readily reacts with the amine under milder conditions.
Common Coupling Reagents:
Carbodiimides (DCC, EDC): Dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. They react with a carboxylic acid to form a highly reactive O-acylisourea intermediate.[6]
Uronium/Aminium Reagents (HBTU, TBTU, HATU): Reagents like HBTU, TBTU, and HATU are known for their high efficiency and ability to suppress side reactions and racemization, particularly in peptide synthesis.[6]
Phosphonium Reagents (PyBOP): PyBOP is another effective coupling reagent, especially for sterically hindered substrates.
Causality of Experimental Choices:
Stoichiometry of Coupling Agent: Using one equivalent of the coupling agent relative to isophthalic acid is crucial to favor the activation of only one carboxylic acid group.
Reaction Temperature: These reactions can often be performed at room temperature or even lower, which enhances selectivity and is compatible with sensitive functional groups.[7]
Solvent: Aprotic solvents such as dichloromethane (DCM), N,N-dimethylformamide (DMF), or tetrahydrofuran (THF) are typically used to prevent interference with the reactive intermediates.[8]
Strategy 3: Catalytic Direct Amidation
Catalytic methods offer a more atom-economical and environmentally benign alternative to stoichiometric coupling reagents.[9] Various catalysts have been developed that can facilitate the direct amidation of carboxylic acids.
Catalyst Systems:
Boric Acid and Boronic Acids: These catalysts are believed to activate the carboxylic acid through the formation of borate esters or related intermediates, making it more susceptible to nucleophilic attack by the amine.[5][10]
Group (IV) Metal Catalysts (Ti, Zr, Hf): Complexes of titanium, zirconium, and hafnium have been shown to be effective catalysts for direct amidation under mild conditions.[11]
Causality of Experimental Choices:
Catalyst Loading: Typically, a catalytic amount (1-10 mol%) is sufficient to promote the reaction.
Reaction Conditions: These reactions are often carried out in non-polar solvents like toluene, and may require elevated temperatures and water removal to achieve high conversions.[5] The choice of catalyst can influence the required reaction temperature.
Pillar 2: Experimental Protocols and Data
The following protocols provide detailed, step-by-step methodologies for the mono-amidation of isophthalic acid using the strategies discussed above.
Protocol 1: Direct Thermal Amidation
This protocol is suitable for simple, thermally stable amines.
Step-by-Step Methodology:
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add isophthalic acid (1.0 eq) and a suitable solvent (e.g., toluene).
Add the amine (0.95 eq) to the suspension.
Heat the reaction mixture to reflux and monitor the removal of water in the Dean-Stark trap.
Continue heating until the theoretical amount of water has been collected or the reaction completion is confirmed by TLC or HPLC analysis.
Cool the reaction mixture to room temperature. The product may precipitate from the solution.
Collect the solid product by filtration and wash with a cold, non-polar solvent to remove any unreacted starting materials.
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure isophthalamic acid.
Protocol 2: Mono-amidation using EDC as a Coupling Reagent
This protocol is a general method applicable to a wide range of primary and secondary amines.
Step-by-Step Methodology:
Dissolve isophthalic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
Add 1-hydroxybenzotriazole (HOBt) (1.0 eq) to the solution to suppress side reactions.
Cool the reaction mixture to 0 °C in an ice bath.
Add EDC (1.05 eq) portion-wise to the cooled solution and stir for 30 minutes to activate the carboxylic acid.
In a separate flask, dissolve the amine (1.0 eq) in the same solvent.
Slowly add the amine solution to the activated isophthalic acid solution at 0 °C.
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
Monitor the reaction progress by TLC or HPLC.
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Purify the crude product by column chromatography or recrystallization.
Table 1: Comparison of Reaction Conditions for Isophthalic Acid Mono-amidation
Parameter
Direct Thermal Amidation
EDC Coupling
Catalytic (Boric Acid)
Amine Stoichiometry
0.9 - 1.0 eq
1.0 - 1.1 eq
1.0 - 1.2 eq
Activating Agent
None (Heat)
EDC (1.05 eq), HOBt (1.0 eq)
Boric Acid (5-10 mol%)
Solvent
Toluene, Xylene
DMF, DCM, THF
Toluene, Mesitylene
Temperature
110 - 160 °C (Reflux)
0 °C to Room Temperature
80 - 120 °C
Reaction Time
8 - 24 hours
12 - 24 hours
16 - 48 hours
Work-up
Filtration/Recrystallization
Aqueous work-up, Extraction
Filtration/Recrystallization
Selectivity
Moderate to Good
Good to Excellent
Good
Pillar 3: Visualization of Workflows
Diagram 1: General Workflow for Isophthalic Acid Mono-amidation
Caption: Decision tree for selecting a mono-amidation method.
Trustworthiness: A Self-Validating System
The protocols described herein are designed to be self-validating through rigorous analytical monitoring.
Reaction Monitoring: The progress of the amidation reaction should be closely monitored by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). [12][13]This allows for the determination of the optimal reaction time and prevents the formation of excess di-amide.
Product Characterization: The identity and purity of the final isophthalamic acid product must be confirmed by a combination of analytical techniques:
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of both amide and carboxylic acid functionalities.
Mass Spectrometry (MS): To determine the molecular weight of the product.
Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the amide and carboxylic acid groups.
Melting Point Analysis: A sharp melting point is indicative of a pure compound.
Comprehensive References
HELIX Chromatography. HPLC Methods for analysis of Isophthalic acid.
SIELC Technologies. (2024, August 27). HPLC Method for Analysis of Isophthalic acid on Primesep B Column.
Al-Azawi, A. M. M., & Ali, M. S. Synthesis of Novel N-Substituted Phthalimidyl Esters and Their Applications as Plasticizers for Poly (Vinyl Chloride). Baghdad Science Journal.
US Patent 2,741,633. Separation of isophthalic and terephthalic acids.
ResearchGate. (2022, June 30). Solvent Effect and Preferential Solvation Analysis of Isophthalic Acid Solubility in Acetone (1) + Water (2) and Acetic Acid (1) + Water (2) Mixtures.
Analytical Methods. Analysis of phthalic, isophthalic and long-chain (C4–C12) dicarboxylic acids in atmospheric aerosols by UPLC/ESI/ToF-MS.
FAO AGRIS. Analysis of phthalic, isophthalic and long-chain (C₄–C₁₂) dicarboxylic acids in atmospheric aerosols by UPLC/ESI/ToF-MS.
US Patent 5,002,831. Ionomeric coupling agents based on amic acid-functional silanes.
World Intellectual Property Organization. (1999). Process for purifying isophthalic acid by crystallization. WO1999057090A1.
Catalytic Amidation. Catalytic Amidation Methods.
Scholar. Purification of Isophthalic Acid. Product Quality Optimization and Identification of Impurities.
US Patent 3,206,504. Process for purifying isophthalic acid.
European Patent Office. (1998, January 14). Process for the production of high-purity isophthalic acid. EP 0818434 A2.
RSC Publishing. (2021, September 7). Facilitating functionalization of benzene-1,3,5-tricarboxamides by switching amide connectivity.
Relic Chemicals. Purified IsoPhthalic Acid.
Organic Chemistry Portal. Highly Chemoselective, Transition-Metal-Free Transamidation of Unactivated Amides and Direct Amidation of Alkyl Esters by N-C/O-C Cleavage.
Aapptec Peptides. Coupling Reagents.
National Institutes of Health. Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles.
RSC Publishing. Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization.
US Patent 2,531,172. Preparation of isophthalic acid.
RSC Publishing. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide.
Radboud Repository. (2015, September 9). Chemoselective calcium-catalysed direct amidation of carboxylic esters.
Wikipedia. Isophthalic acid.
Google Patents. Process for the preparation of terephthalic acid-monoamide derivatives.
Google Patents. The preparation method of M-phthalic acid.
PMC. Challenges and Breakthroughs in Selective Amide Activation.
RSC Publishing. Silicon compounds as stoichiometric coupling reagents for direct amidation.
PMC. Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts.
PMC. Self-Assembly of Alkylamido Isophthalic Acids toward the Design of a Supergelator: Phase-Selective Gelation and Dye Adsorption.
Catalytic Amidation. Catalytic Amidation Guide.
Encyclopedia.pub. (2023, February 22). Direct Amidations of Carboxylic Acids with Amines.
ResearchGate. (2025, August 7). Reaction of N-substituted phthalimides and isophthalimides with secondary amines.
ACS Figshare. (2024, December 16). Acid/Iodide Cooperative Catalysis for Highly Chemoselective Esterification of Unactivated Tertiary Amides via Electrophilic N−C(O) Activation.
World Intellectual Property Organization. (2010). Process for preparing n-substituted cyclic imides. WO2010120398A2.
PMC. Selective desaturation of amides: a direct approach to enamides.
ResearchGate. (2014, February 5). Selective amidification reaction: how to manage the chemical condition avoiding secondary products?
Application Note: Sulfone Linkers in Peptidomimetics
Executive Summary This guide details the application of sulfone ( ) linkers in peptidomimetic design. Unlike the planar amide bond, the sulfone moiety possesses a tetrahedral geometry that mimics the transition state of...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the application of sulfone (
) linkers in peptidomimetic design. Unlike the planar amide bond, the sulfone moiety possesses a tetrahedral geometry that mimics the transition state of amide hydrolysis. This unique structural property, combined with high metabolic stability and electron-withdrawing capability, makes sulfones critical tools for two primary applications: (1) Irreversible Cysteine Protease Inhibition (via vinyl sulfones) and (2) Backbone Bioisosterism (via methylene sulfones). This document provides the theoretical rationale, mechanistic pathways, and validated protocols for synthesizing and applying these linkers in drug discovery.
Theoretical Framework: The Sulfone Bioisostere
The substitution of a peptide bond (
) with a sulfone linker is not merely a stability enhancement; it is a geometric intervention.
2.1 Geometric Causality
Amide Bond: Planar (
hybridized), rigid, bond angle .
Sulfone Bond: Tetrahedral (
-like sulfur), bond angle .
Transition State Mimicry: During peptide hydrolysis, the carbonyl carbon transitions from trigonal planar to a high-energy tetrahedral intermediate. The sulfone group permanently mimics this tetrahedral state, binding tightly to the enzyme's active site without undergoing hydrolysis.
2.2 Physicochemical Comparison
Feature
Amide Linker ()
Sulfone Linker ()
Vinyl Sulfone ()
Geometry
Planar
Tetrahedral
Planar (Alkene) + Tetrahedral (Sulfone)
H-Bonding
Donor & Acceptor
Strong Acceptor (O), No Donor
Strong Acceptor
Protease Stability
Low (Susceptible)
High (Resistant)
High (Warhead)
Reactivity
Inert
Inert
Electrophilic (Michael Acceptor)
Application I: Vinyl Sulfones as Protease Inhibitors
Vinyl sulfones act as "warheads" targeting cysteine proteases (e.g., Cathepsins, Cruzain).[1] They function via an irreversible Michael addition mechanism.[2]
3.1 Mechanism of Action
The active site cysteine thiolate attacks the
-carbon of the vinyl sulfone. The sulfone group activates the double bond (electron-withdrawing) and stabilizes the resulting negative charge, locking the enzyme in a covalent adduct.
Figure 1: Mechanism of irreversible inhibition of cysteine proteases by vinyl sulfones.[3]
Application II: Methylene Sulfones as Backbone Isosteres
Replacing the amide with a methylene sulfone (
) creates a non-hydrolyzable backbone surrogate. This is critical for increasing the half-life of peptide therapeutics while maintaining side-chain orientation.
4.1 Synthesis Strategy
The most robust route involves the synthesis of a thioether intermediate followed by oxidation. Direct coupling of sulfonyl chlorides is often too harsh for complex peptides; therefore, the Thioether-to-Sulfone Oxidation route is preferred.
Figure 2: Synthetic workflow for methylene sulfone backbone isosteres.
Experimental Protocols
Protocol A: Synthesis of Peptidyl Vinyl Sulfones (HWE Method)
Target: To synthesize a vinyl sulfone warhead at the C-terminus of a peptide (e.g., for K11777 analogs).
Method: Horner-Wadsworth-Emmons (HWE) olefination.
Reagents:
Peptide aldehyde (C-terminal).
Diethyl (methylsulfonyl)methylphosphonate.
Lithium hexamethyldisilazide (LiHMDS) or NaH.
Anhydrous THF.
Step-by-Step:
Phosphonate Activation: In a flame-dried flask under Argon, dissolve diethyl (methylsulfonyl)methylphosphonate (1.2 eq) in anhydrous THF. Cool to -78°C.
Deprotonation: Add LiHMDS (1.2 eq, 1.0 M in THF) dropwise. Stir for 30 mins at -78°C to generate the carbanion.
Coupling: Dissolve the peptide aldehyde (1.0 eq) in minimum THF and add dropwise to the reaction mixture.
Reaction: Allow the mixture to warm to 0°C over 2 hours. Monitor by TLC (disappearance of aldehyde).
Quench: Quench with saturated
solution.
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over
, and concentrate.
Purification: Flash chromatography (Hexane/EtOAc) usually yields the trans-vinyl sulfone as the major product (
).
Critical Quality Attribute (CQA): The trans geometry is essential for correct active site docking. Verify via
-NMR coupling constants.
Protocol B: On-Resin Oxidation of Thioether to Sulfone
Target: Converting a backbone thioether (
) to a sulfone () within a solid-phase peptide synthesis (SPPS) workflow.
Reagents:
Peptide-resin with thioether linkage.
m-Chloroperbenzoic acid (mCPBA) (77% max).
Dichloromethane (DCM).
Step-by-Step:
Preparation: Swell the resin (approx 100 mg) in DCM for 20 mins.
Oxidant Preparation: Dissolve mCPBA (4.0 eq relative to resin loading) in DCM. Note: mCPBA is not soluble in DMF; DCM is mandatory.
Reaction: Add the mCPBA solution to the resin. Shake at room temperature for 2 hours.
Caution: If the peptide contains Methionine (Met) or Cysteine (Cys) side chains, they will also oxidize.[4] Use Met(O2) or Cys(O3H) building blocks initially if this is not desired, or use orthogonal protection.
Cleavage: Proceed with standard TFA cleavage. The sulfone is stable to TFA.
Validation:
LC-MS: Mass shift of +32 Da (addition of two oxygens) relative to the thioether precursor.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield (Vinyl Sulfone)
Aldehyde instability or steric hindrance.
Use Weinreb amides reduced to aldehydes in situ or switch to Julia-Kocienski olefination for difficult substrates.
Epimerization
Base sensitivity of the -proton during HWE.
Maintain strict low temp (-78°C) during base addition. Use milder bases (e.g., DBU with LiCl) if LiHMDS is too harsh.
Over-oxidation
Oxidation of Trp or Tyr residues during mCPBA step.
Switch to Oxone® in buffered aqueous/organic solvent (if solution phase) or use UHP (Urea Hydrogen Peroxide) with phthalic anhydride for milder conditions.
Solubility Issues
Sulfones are polar but rigid.
Introduce PEG spacers if the sulfone peptidomimetic aggregates.
References
Palmer, J. T., et al. (1995). "Vinyl sulfones as mechanism-based cysteine protease inhibitors."[5][6] Journal of Medicinal Chemistry.
Kerr, I. D., et al. (2009). "Vinyl sulfones as antiparasitic agents and a structural basis for drug design." Journal of Biological Chemistry.
Panda, S. S., et al. (2023). "Epimerisation in Peptide Synthesis." Molecules.
Ferreira, R. S., et al. (2013). "Vinyl sulfone-based peptidomimetics as anti-trypanosomal agents: design, synthesis, biological and computational evaluation." Journal of Medicinal Chemistry.
Overkleeft, H. S., et al. (2000). "Solid phase synthesis of peptide vinyl sulfone and peptide epoxyketone proteasome inhibitors." Tetrahedron Letters.
Application Note: Tunable Pharmacokinetics & Traceless Release using Methylsulfonyl Ethyl (MSE) Linkers [1] Executive Summary In the landscape of Antibody-Drug Conjugates (ADCs) and long-acting protein therapeutics, the...
In the landscape of Antibody-Drug Conjugates (ADCs) and long-acting protein therapeutics, the "permanence" of a linker is often a liability.[1] Methylsulfonyl Ethyl (MSE) linkers represent a sophisticated class of chemically programmable, self-cleaving linkers .[1] Unlike enzymatic linkers (e.g., Val-Cit) which rely on lysosomal proteases, or acid-labile linkers (e.g., hydrazones) which require endosomal trafficking, MSE linkers operate via a strictly chemical mechanism:
-elimination driven by local pH and the electron-withdrawing power of the sulfone group. [1]
This guide details the application of MSE linkers to create "traceless" reversible conjugates. By modulating the MSE scaffold, researchers can tune the half-life of drug release from hours to weeks, enabling precise pharmacokinetic (PK) engineering.[1]
Technology Overview: The MSE "Chemical Switch"
The core utility of the MSE linker lies in its ability to mask an amine (drug or protein) as a carbamate, which spontaneously degrades under physiological conditions to regenerate the native amine.
Mechanism of Action
The 2-(methylsulfonyl)ethyl group contains an acidic proton at the
Hindered MSE: Adding alkyl groups to the ethyl chain slows proton abstraction, extending
to weeks.
Safety Consideration: The MVS Byproduct
The elimination product, Methyl Vinyl Sulfone, is a Michael acceptor.
Risk: Potential alkylation of off-target proteins.[1]
Mitigation: In closed in vitro assays, include a scavenger (e.g., excess cysteine). In in vivo contexts, the rapid dilution and reaction with abundant glutathione (GSH) typically neutralize the MVS.
Detailed Protocols
Protocol A: Activation of MSE Linker (Synthesis of MSE-NHS)
Objective: Convert commercially available 2-(methylsulfonyl)ethanol into the amine-reactive succinimidyl carbonate form.[1]
Sampling: Take aliquots at T=0, 1h, 4h, 12h, 24h, 48h.
Analysis: Analyze by RP-HPLC.
Track: Decrease in peak area of MSE-Conjugate and appearance of Free Payload .[1]
Calculation: Plot
vs. Time. The slope gives .
Data Analysis & Troubleshooting
Tunability Profile (Example Data)
The following table illustrates how pH affects the stability of the standard MSE linker.
Condition
pH Environment
Observed Half-Life ()
Application Relevance
Storage
Acetate, pH 5.0
> 6 Months
Shelf-life stability
Endosome
Citrate, pH 5.5
~ 200 Hours
Stability during uptake
Blood/Cytosol
PBS, pH 7.4
24–48 Hours
Therapeutic Release Window
Accelerated
Bicarb, pH 8.5
~ 2 Hours
Rapid QC testing
Troubleshooting Guide
Issue: Rapid hydrolysis of MSE-SC reagent before conjugation.
Cause: Moisture in DMSO or high pH in reaction buffer.
Fix: Use anhydrous DMSO; ensure conjugation buffer is pH
6.5.
Issue: Incomplete release in assay.
Cause: Re-conjugation of the released MVS to the protein.
Fix: Add 1 mM Cysteine to the release buffer to scavenge the vinyl sulfone.
Visualizations
Figure 1: The MSE Elimination Mechanism
This diagram details the chemical pathway from the stable carbamate to the release of the free amine.
Caption: Fig 1. The pH-dependent
-elimination cascade of the MSE linker leading to traceless drug release.[1]
Figure 2: Experimental Workflow for MSE Conjugation
Caption: Fig 2. Step-by-step workflow from linker activation to validated conjugate.
References
Tesser, G. I., & Balvert-Geers, I. C. (1975).[1] The methylsulfonylethyloxycarbonyl group, a new and versatile amino protective function. International Journal of Peptide and Protein Research, 7(4), 295-305.[1] Link
Peleg-Shulman, T., et al. (2004).[1] Reversible PEGylation: A Novel Technology to Release Native Interferon
2 over a Prolonged Period. Journal of Medicinal Chemistry, 47(19), 4897-4904.[1] Link[1]
Santi, D. V., et al. (2012). Predictable and Tunable Half-Life Extension of Therapeutic Agents by Controlled Chemical Release from Macromolecular Conjugates.[1] Proceedings of the National Academy of Sciences, 109(16), 6211-6216.[1] Link[1]
Burt, A. J., et al. (2020).[3] A Ligand-Directed Nitrophenol Carbonate for Transient In Situ Bioconjugation and Drug Delivery.[1][3] ChemMedChem, 15(22), 2121-2125.[1] Link[1]
Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug Discovery Today, 10(21), 1451-1458.[1] Link
Disclaimer: This protocol involves the generation of alkylating agents (vinyl sulfones).[1] All procedures should be performed in a fume hood with appropriate PPE.
Technical Support Center: Navigating Solubility Challenges of Sulfone-Containing Benzoic Acids
Welcome to the technical support center dedicated to addressing the unique solubility challenges presented by sulfone-containing benzoic acids. This guide is designed for researchers, scientists, and drug development pro...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center dedicated to addressing the unique solubility challenges presented by sulfone-containing benzoic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter and must overcome the solubility limitations of these important chemical entities. Here, we merge foundational scientific principles with practical, field-tested strategies to provide actionable solutions for your experimental needs.
I. Troubleshooting Guide: From Problem to Protocol
This section is structured to help you diagnose and solve specific solubility issues you may encounter in the lab.
Problem 1: My sulfone-containing benzoic acid shows poor solubility in aqueous buffers.
Q: Why is my compound poorly soluble in aqueous solutions, and what is the first step I should take?
A: The solubility of sulfone-containing benzoic acids is governed by a delicate interplay between two key functional groups: the acidic benzoic acid moiety and the polar, but non-ionizable, sulfone group. While the sulfone group can increase polarity, it doesn't guarantee aqueous solubility, especially if the overall molecule has a large, hydrophobic scaffold.[1][2] The carboxylic acid group is the primary handle for solubility manipulation.
Your first and most critical step is to understand the pH-dependent solubility profile of your compound. The ionization of the carboxylic acid group is dictated by its pKa and the pH of the solution.[3]
Below the pKa: The benzoic acid is primarily in its neutral, protonated form (R-COOH), which is significantly less soluble in water.[3][4]
Above the pKa: The benzoic acid deprotonates to form the carboxylate salt (R-COO⁻), which is much more soluble due to its ionic nature.[5]
Experimental Protocol: pH-Solubility Profiling
This protocol will help you determine the optimal pH for solubilizing your compound.
Objective: To determine the solubility of a sulfone-containing benzoic acid at various pH values.
Materials:
Your sulfone-containing benzoic acid compound
A series of buffers (e.g., phosphate, citrate) covering a pH range from 2 to 10
Shake-flask apparatus or orbital shaker
Analytical method for quantification (e.g., HPLC-UV, UV-Vis spectroscopy)[6][7]
Microcentrifuge
pH meter
Procedure:
Prepare saturated solutions by adding an excess of your compound to vials containing each buffer.
Equilibrate the samples by shaking them at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.[8]
After equilibration, centrifuge the samples to separate the undissolved solid.
Carefully collect the supernatant and dilute it as necessary to fall within the linear range of your analytical method.[6]
Quantify the concentration of the dissolved compound in each buffer using your validated analytical method.[7]
Plot solubility as a function of pH to identify the pH at which solubility is maximized.
Problem 2: Adjusting the pH is not sufficient to achieve the desired concentration.
Q: I've tried raising the pH, but the solubility of my compound is still too low for my experiments. What are my next options?
A: If pH adjustment alone is insufficient, the next logical step is to employ co-solvents. Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous environment.[][10]
Commonly used co-solvents in pharmaceutical development include:
The selection of a co-solvent should be guided by the specific requirements of your experiment, including potential toxicity in biological assays.
Experimental Protocol: Co-solvent Screening
Objective: To identify an effective co-solvent system for your sulfone-containing benzoic acid.
Materials:
Your compound
A selection of co-solvents (e.g., ethanol, PEG 400, DMSO)
Aqueous buffer at the optimal pH determined from the pH-solubility profile
Analytical method for quantification
Procedure:
Prepare a series of co-solvent/buffer mixtures at different ratios (e.g., 10%, 20%, 30% v/v co-solvent in buffer).
Determine the solubility of your compound in each co-solvent mixture using the shake-flask method described previously.
Plot solubility as a function of the co-solvent concentration for each co-solvent tested.
This will allow you to identify the most effective co-solvent and the optimal concentration to achieve your target solubility.
Data Presentation: Solubility Enhancement with Co-solvents
Co-solvent
Concentration (% v/v)
Solubility (mg/mL)
None (Buffer pH 7.4)
0
0.5
Ethanol
10
1.2
20
2.5
PEG 400
10
1.8
20
4.1
DMSO
10
2.2
20
5.8
This is example data and should be generated for your specific compound.
II. Frequently Asked Questions (FAQs)
Q1: Can I form a salt of my sulfone-containing benzoic acid to improve its solubility?
A1: Yes, salt formation is a very effective strategy for increasing the solubility of acidic compounds.[12][13] By reacting your benzoic acid with a suitable base, you can form a salt that is often more soluble and has a faster dissolution rate than the free acid.[5] The choice of the counterion is important and can influence the physicochemical properties of the resulting salt.[13]
Q2: Are there any other advanced techniques I can consider for very challenging compounds?
A2: For compounds that remain difficult to solubilize, you can explore more advanced formulation strategies, such as:
Solid Dispersions: Dispersing your compound in a carrier matrix at the molecular level can enhance solubility. Techniques like spray drying and hot-melt extrusion are used for this purpose.[14]
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, thereby increasing their apparent solubility.[11]
Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their solubility in aqueous media.[11]
Q3: How do I know if I have reached equilibrium solubility in my experiments?
A3: To confirm that you have reached equilibrium solubility, it is recommended to re-equilibrate the same suspension for an additional period (e.g., another 24 hours) and re-analyze the supernatant.[6] If the concentration of the dissolved compound remains consistent between the two time points, you can be confident that you have determined the equilibrium solubility.[15]
Q4: My compound is crystallizing too quickly out of solution. How can I control this?
A4: Rapid crystallization can trap impurities. To slow it down, you can try placing the solution back on a heat source and adding a small amount of additional solvent.[16] This will keep the compound in solution for a longer period as it cools, allowing for slower, more controlled crystal growth.[16]
III. Visualizing the Concepts
Diagram 1: pH-Dependent Ionization and Solubility
Caption: Impact of pH on the ionization state and solubility of a benzoic acid derivative.
Diagram 2: Troubleshooting Workflow for Solubility Enhancement
Technical Support Center: Purification of Polar Benzamide Intermediates
Welcome to the Technical Support Center for the purification of polar benzamide intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges enco...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for the purification of polar benzamide intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of these valuable compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing your purification strategies, ensuring high purity and yield.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of polar benzamide intermediates and provides actionable solutions based on established scientific principles.
Issue 1: Low Yield After Recrystallization
Question: I am experiencing significant product loss after recrystallizing my polar benzamide intermediate. What are the potential causes and how can I improve my yield?
Answer: Low recovery after recrystallization is a frequent challenge, often stemming from several factors related to solvent choice and experimental technique.[1][2]
Potential Cause 1: Inappropriate Solvent Choice. The ideal recrystallization solvent should dissolve your benzamide well at elevated temperatures but poorly at room temperature or below.[1][3][4] If the compound is too soluble in the cold solvent, a significant portion will remain in the mother liquor, leading to low recovery.[1][2]
Troubleshooting Steps:
Solvent Screening: Test the solubility of your crude product in a variety of solvents with differing polarities.[4] Common choices for polar benzamides include water, ethanol, acetone, or mixtures like ethyl acetate/hexanes and acetone/water.[1][5] The adage "like dissolves like" is a good starting point; polar compounds tend to dissolve in polar solvents.[3]
Mixed Solvent Systems: If a single solvent is not ideal, consider a mixed solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Gently heat to redissolve and then allow to cool slowly.[4] Common pairs include ethanol/water and acetone/water.[4]
Potential Cause 2: Excessive Solvent Volume. Using too much solvent will keep the product dissolved even at low temperatures, drastically reducing the yield.[1]
Troubleshooting Steps:
Use Minimal Hot Solvent: Add the hot solvent in small portions to the crude material until it just dissolves.[1][6][7] This ensures the solution is saturated at the higher temperature.
Second Crop Recovery: If you suspect significant product remains in the mother liquor, you can concentrate the filtrate by carefully evaporating some of the solvent and cooling again to obtain a second crop of crystals.[6] Be aware that this second crop may be less pure than the first.
Potential Cause 3: Premature Crystallization. If the solution cools too rapidly, especially during a hot filtration step to remove insoluble impurities, product can crystallize prematurely and be lost.[1]
Troubleshooting Steps:
Pre-heat Glassware: Warm the filtration funnel and receiving flask before filtering the hot solution.
Use a Slight Excess of Hot Solvent: Add a small amount of extra hot solvent before filtration to prevent saturation at a slightly lower temperature. This excess can be evaporated after filtration.
Potential Cause 4: Product Loss During Washing. Washing the collected crystals with a solvent in which the product has some solubility will lead to yield loss.[1]
Troubleshooting Steps:
Use Ice-Cold Solvent: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.[1] The product's solubility will be lowest at this temperature.
Issue 2: Product "Oils Out" Instead of Crystallizing
Question: During recrystallization, my benzamide intermediate separates as an oil rather than forming solid crystals. Why is this happening and what can I do to fix it?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution is supersaturated.[8] This is a common problem with impure compounds.
Potential Cause 1: Solution is Too Concentrated (Supersaturation). If the solution is highly supersaturated, the product may precipitate out as an amorphous oil instead of forming an ordered crystal lattice.[1]
Troubleshooting Steps:
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to reduce the saturation level and then allow it to cool slowly.[8]
Potential Cause 2: Rapid Cooling. Cooling the solution too quickly can shock the system, favoring the formation of an oil over crystals.[1]
Troubleshooting Steps:
Slow Cooling: Allow the flask to cool slowly on the benchtop, insulated with a towel if necessary, before moving it to an ice bath.[1][7] Slow cooling provides the necessary time for crystal nucleation and growth.
Potential Cause 3: Presence of Impurities. Impurities can depress the melting point of the product and interfere with crystal lattice formation, promoting oiling out.[1]
Troubleshooting Steps:
Add Activated Charcoal: If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration.[1][9] Use charcoal sparingly as it can also adsorb your desired product.
Attempt Column Chromatography: If the product consistently oils out, it may be too impure for recrystallization. Purifying a small sample by column chromatography can remove the problematic impurities, and the resulting purer material may then crystallize successfully.[1]
Potential Cause 4: Inappropriate Solvent. The chosen solvent may not be suitable for your specific benzamide.
Troubleshooting Steps:
Induce Crystallization: If an oil forms, try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Adding a seed crystal of the pure compound can also be very effective.[8]
Change Solvents: Experiment with different solvent systems. A more viscous solvent or a different polarity may favor crystal formation.
Issue 3: Poor Separation and Tailing in Column Chromatography
Question: My polar benzamide streaks or "tails" down the silica gel column, leading to poor separation from impurities. How can I improve the chromatography?
Answer: Tailing is a common issue when purifying polar compounds on silica gel. It is often caused by strong interactions between the polar analyte and the acidic silanol groups on the silica surface.
Potential Cause 1: Strong Analyte-Stationary Phase Interaction. The amide and any other polar functional groups on your intermediate can form strong hydrogen bonds with the silica gel, causing slow and uneven elution.[10]
Troubleshooting Steps:
Increase Mobile Phase Polarity: A more polar eluent will better compete with the analyte for binding sites on the silica, leading to faster and more symmetrical peak elution. Gradually increase the proportion of the polar solvent (e.g., ethyl acetate, methanol) in your mobile phase.[11]
Add a Modifier: Adding a small amount of a polar modifier to the mobile phase can significantly improve peak shape.
For neutral or acidic benzamides: Adding 0.5-1% acetic acid can help by protonating basic sites on the silica and competing with the analyte.
For basic benzamides: Adding 0.5-1% triethylamine or ammonia can neutralize the acidic silica surface, preventing strong ionic interactions.
Potential Cause 2: Inappropriate Chromatography Mode. Standard normal-phase chromatography on silica may not be the best choice for highly polar molecules.
Troubleshooting Steps:
Consider Reverse-Phase (RP) Chromatography: In RP-HPLC or flash chromatography, a non-polar stationary phase (like C18) is used with a polar mobile phase (like water/acetonitrile or water/methanol).[12] This can be very effective for polar compounds that are poorly retained or show poor peak shape in normal-phase.[10]
Explore Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of highly polar compounds.[13][14] It uses a polar stationary phase (like silica, diol, or amide columns) with a mobile phase high in organic solvent (e.g., >80% acetonitrile) and a small amount of aqueous buffer.[13][14][15] This technique can provide excellent retention and separation for compounds that are unretained in reverse-phase.[13][14]
Potential Cause 3: Column Overload. Loading too much crude material onto the column can exceed its capacity, leading to broad, tailing peaks.
Troubleshooting Steps:
Reduce Sample Load: Decrease the amount of sample loaded onto the column. A general rule of thumb for flash chromatography is to load 1-10% of the silica gel mass, but this can be much lower for difficult separations.
Dry Loading: Dissolve the crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column. This often results in sharper bands compared to liquid loading.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in benzamide synthesis, and how can I remove them?
A1: The impurity profile depends on the synthetic route.
From Benzoyl Chloride: The most common impurity is benzoic acid, formed from the hydrolysis of the starting material.[2][9][16] Unreacted starting materials and diacylated byproducts (N-benzoylbenzamide) can also be present.[9][16]
Removal Strategy: Benzoic acid can be effectively removed by an acid-base extraction.[16] Dissolve the crude product in an organic solvent like ethyl acetate and wash with a mild aqueous base such as sodium bicarbonate solution.[16][17] The benzoic acid will be deprotonated to form water-soluble sodium benzoate, which partitions into the aqueous layer.[16][17] The desired benzamide remains in the organic layer.[18]
From Benzoic Acid and Urea: Unreacted urea and its byproducts (like biuret) can be impurities.[19][20]
Removal Strategy: These impurities are generally more water-soluble than benzamide. Washing the crude product with water or a dilute ammonia solution can effectively remove them.[19][20]
Q2: How do I choose between recrystallization and column chromatography for my polar benzamide?
A2: The choice depends on the purity of your crude material and the nature of the impurities.
Recrystallization is often the method of choice for purifying solid compounds when the crude material is relatively pure (>90%) and the impurities have different solubility profiles from the product.[9][21] It is generally faster, less expensive, and easier to scale up than chromatography.
Column Chromatography is more suitable for complex mixtures with multiple components or when impurities have similar solubility to the desired product.[22] It offers much higher resolving power and is essential when recrystallization fails or is impractical.[22][23]
A general workflow is to first attempt recrystallization. If the product remains impure, oils out, or the yield is unacceptably low, then column chromatography is the logical next step.
Q3: My benzamide has both acidic and basic functional groups. What is the best purification strategy?
A3: For amphoteric compounds, pH control is critical.
Acid-Base Extraction: This can be challenging as the compound may be soluble in both acidic and basic aqueous solutions. Careful adjustment of the pH to the isoelectric point (the pH at which the molecule has no net charge) can cause it to precipitate from an aqueous solution, which can be a powerful purification step.
Chromatography:
Ion Exchange Chromatography: This technique separates molecules based on their net charge and can be highly effective for amphoteric species.
HILIC or Reverse-Phase Chromatography: These are often the most robust methods. The pH of the mobile phase should be buffered to a value where the benzamide is in a single, consistent ionization state (either neutral, protonated, or deprotonated) to ensure reproducible retention and good peak shape. A pH screen is often a necessary part of method development.[13]
Q4: What analytical techniques should I use to assess the purity of my final benzamide product?
A4: A combination of techniques is essential for a comprehensive purity assessment.[24]
High-Performance Liquid Chromatography (HPLC): This is a primary method for quantifying purity.[19][24][] Using a UV detector, you can determine the purity by area percentage.[26] Running the sample on both normal-phase and reverse-phase columns can provide a more complete picture of potential impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure of your compound.[24] The presence of unexpected signals in the ¹H NMR spectrum can indicate impurities, and integration can sometimes be used for quantification against a known standard.
Mass Spectrometry (MS): MS is used to verify the molecular weight of the desired product.[24] Techniques like LC-MS can couple the separation power of HPLC with the detection specificity of MS, making it a powerful tool for identifying unknown impurities.[24]
Data & Protocols
Table 1: Common Solvents for Polar Benzamide Purification
Solvent
Polarity Index
Boiling Point (°C)
Common Use
Water
10.2
100
Recrystallization of highly polar benzamides[5][9]
Ethanol
5.2
78
Excellent general solvent for recrystallization[6]
Methanol
6.6
65
Good for relatively polar compounds; easily removed[6]
Protocol 1: General Recrystallization from a Single Solvent
Solvent Selection: In a small test tube, test the solubility of ~20-30 mg of your crude benzamide in a few potential solvents (~0.5 mL). An ideal solvent will dissolve the solid when hot but show poor solubility when cold.[4]
Dissolution: Place the crude benzamide in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid by adding it in small portions while heating and swirling.[1][6]
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.[1]
Hot Filtration (Optional): If there are insoluble impurities or charcoal present, perform a hot gravity filtration to remove them. Use pre-heated glassware to avoid premature crystallization.[6][7]
Crystallization: Cover the flask and allow the clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[1][9]
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[1]
Drying: Dry the purified crystals under vacuum to remove residual solvent.[9]
Protocol 2: Flash Column Chromatography on Silica Gel
TLC Analysis: Determine an appropriate mobile phase system using Thin Layer Chromatography (TLC). A good starting point is often a mixture of a non-polar solvent (like hexanes) and a polar solvent (like ethyl acetate).[1] The ideal solvent system should give your desired benzamide an Rf value of approximately 0.3-0.4 and good separation from impurities.[1][11]
Column Packing: Pack a glass column with silica gel, typically as a slurry in the initial, low-polarity mobile phase.
Sample Loading: Dissolve the crude product in a minimum amount of a suitable solvent (ideally the mobile phase). Alternatively, adsorb the compound onto a small amount of silica gel (dry loading) for better resolution. Load the sample onto the top of the packed column.[1]
Elution: Begin eluting the column with the mobile phase determined by TLC. The polarity can be gradually increased (gradient elution) by slowly increasing the percentage of the more polar solvent.[1]
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.[1]
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified benzamide.[1]
Visualizations
Diagram 1: Purification Method Selection Workflow
This diagram outlines a logical decision-making process for selecting an appropriate purification technique for a crude polar benzamide intermediate.
Caption: Decision workflow for purifying polar benzamide intermediates.
Diagram 2: Troubleshooting Tailing in Normal-Phase Chromatography
This diagram illustrates the causes and solutions for peak tailing when purifying polar benzamides on silica gel.
Caption: Troubleshooting guide for peak tailing in chromatography.
References
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
Columbia University. (n.d.). Column chromatography. [Link]
Quora. (2018). What is the best way to deal with a polar compound's purity with HPLC? What mobile phase and column can be the best choice?. [Link]
Waters Corporation. (n.d.). Optimization of Chromatographic Conditions for the Analysis of Polar Metabolites in Aqueous Solutions by UPC2-MS. [Link]
Phenomenex. (n.d.). Engineering successful analytical methods using HILIC as an alternative retention mechanism. [Link]
Chemistry Education. (n.d.). Synthesis and analysis of amides. [Link]
Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. [Link]
University of California, Davis. (n.d.). Acid-Base Extraction. [Link]
Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. [Link]
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
Lilly. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]
ResearchGate. (2014). Polar compounds separation by HPLC - any thoughts?. [Link]
University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. [Link]
California State University, Bakersfield. (n.d.). Experiment 2: Recrystallization. [Link]
Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. [Link]
ResearchGate. (2020). What is the best technique for amide purification?. [Link]
YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]
ResearchGate. (2018). For highly polar compound, how to do the purification?. [Link]
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
Physics Department & Chemistry Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]
University of California, Los Angeles. (n.d.). Recrystallization. [Link]
Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic. [Link]
A-Z of Materials. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide. [Link]
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. [Link]
Chromatography Online. (n.d.). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. [Link]
ACS Publications. (n.d.). Solvent Binding to Benzamide Crystals: Morphology, Induced Twinning and Direct Observation by Surface X-ray Diffraction. [Link]
YouTube. (2018). Benzamide Preparation from Benzoic Acid. [Link]
YouTube. (2020). Recrystallization Technique for Organic Chemistry with Nadia Korovina. [Link]
University of Massachusetts. (n.d.). Liquid/liquid Extraction. [Link]
YouTube. (2020). Acid-Base Extraction of Benzil and Benzoic Acid. [Link]
Removing unreacted 2-(methylsulfonyl)ethylamine from reaction mixtures
Executive Summary 2-(Methylsulfonyl)ethylamine (CAS: 497-76-7) presents a unique purification challenge compared to simple alkyl amines. The presence of the sulfone group ( ) introduces high polarity and hydrogen bond ac...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-(Methylsulfonyl)ethylamine (CAS: 497-76-7) presents a unique purification challenge compared to simple alkyl amines. The presence of the sulfone group (
) introduces high polarity and hydrogen bond accepting capability, while the primary amine () remains nucleophilic and basic.
This guide provides three validated workflows for removing excess MSEA from reaction mixtures. The choice of method depends strictly on your product's stability and physicochemical properties.
Module 1: Liquid-Liquid Extraction (The pH Swing)
Best For: Acid-stable, lipophilic products (
).
Mechanism: Protonation of the amine to form a water-soluble hydrochloride salt.
The Challenge
Unlike simple amines, MSEA is highly polar even in its free base form. If your product is also polar, standard extractions may fail due to co-solubility in the aqueous phase or "oiling out" at the interface.
Protocol
Dilution: Dilute the reaction mixture with a non-polar solvent (DCM or EtOAc). Avoid ethers if possible, as sulfones have high solubility in them.
Acid Wash: Wash the organic phase with 1M HCl (
vol).
Why: The pKa of MSEA is approximately 8.5–9.0 (lower than ethylamine due to the
-sulfone electron withdrawal). 1M HCl ensures complete protonation (), forcing the impurity into the aqueous layer.
Brine Wash: Follow with a saturated brine wash.
Why: The sulfone group can act as a surfactant, causing emulsions. High ionic strength (brine) breaks these emulsions.
Validation: Spot the organic layer on TLC. Stain with Ninhydrin .[1][2]
Result: MSEA appears as a distinct red/purple spot. If the spot persists, proceed to Module 2.
Troubleshooting Table: LLE Issues
Symptom
Diagnosis
Solution
Emulsion forms
Sulfone group acting as surfactant.
Add solid NaCl directly to the funnel; filter through Celite if solid precipitates.
Best For: Acid-sensitive products, polar products, or high-throughput synthesis.
Mechanism: Covalent capture of the primary amine by a reactive resin.
The Concept
Since MSEA is a primary amine, it reacts rapidly with electrophilic resins. This method avoids aqueous workup entirely, preventing product loss due to water solubility.
Recommended Resins
Isocyanate Resin (PS-NCO): Reacts to form an insoluble urea.
Aldehyde Resin (PS-CHO): Reacts to form an insoluble imine.
Protocol
Calculate Load: Determine excess MSEA (in mmol). Use 3–4 equivalents of resin relative to the excess amine.
Incubation: Add resin to the reaction mixture (DCM, THF, or DMF).
Agitation: Shake (do not stir with a magnetic bar, which grinds the resin) for 1–2 hours at room temperature.
Filtration: Filter through a fritted glass funnel or a synthesis cartridge.
Rinse: Wash the resin cake with solvent to recover entrained product.
Visualizing the Workflow
Caption: Chemoselective removal of MSEA using Isocyanate (PS-NCO) scavenger resin.
Module 3: Copper Sulfate Complexation
Best For: Products that are Lewis-basic (e.g., pyridines) where acid extraction would remove the product.
Mechanism: Formation of a water-soluble copper-amine complex.
The "Blue to Purple" Indicator
Copper(II) ions coordinate strongly with primary amines.
Wash the organic layer with the copper solution.[3][4]
Observation: The aqueous layer will turn from pale blue to deep purple/royal blue as the copper-amine complex forms.
Repeat: Continue washing until the aqueous layer remains pale blue (indicating no more amine is being extracted).
Decision Matrix
Use this logic flow to select the correct protocol for your specific mixture.
Caption: Decision tree for selecting the optimal purification strategy based on product properties.
Frequently Asked Questions (FAQ)
Q: I cannot see MSEA on my UV chromatogram. How do I know it's there?A: The sulfone group has weak UV absorption (mostly end-absorption <210 nm).
Solution: Use a Ninhydrin stain (specific for primary amines) or Dragendorff’s reagent on TLC. MSEA will stain distinctively. Alternatively, use LC-MS (ESI+) where the
peak (approx. 124.04 Da) is very prominent.
Q: Can I remove MSEA by evaporation/high vacuum?A:No. The boiling point of MSEA is high (>150°C at reduced pressure) due to the sulfone dipole. You will likely degrade your product before the amine distills off.
Q: My product streaks on silica gel columns. Is this the MSEA?A: Yes. Primary amines interact strongly with silanols on silica.
Fix: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your eluent system. This "caps" the silanols and allows the amine to elute (or stay at the baseline if your product moves faster).
Q: I used HCl workup, but the amine is still in the organic layer.A: This suggests ion-pairing. The sulfone group can form ion pairs with lipophilic counter-ions.
Fix: Ensure the aqueous phase is saturated with NaCl (salting out) and perform at least 3 washes. If this fails, switch to the Scavenger Resin method.
References
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard protocols for amine purification and pKa considerations).
Biotage. (2024).[1] Strategies for Work-up and Sample Preparation: Scavenger Resins. (Detailed mechanisms for PS-NCO and PS-CHO resins).
University of Rochester. (n.d.). Workup for Removing Amines. Department of Chemistry. (Protocols for Copper Sulfate and Acidic washes).
PubChem. (2024). 2-(Methylsulfonyl)ethanamine Compound Summary. National Library of Medicine. (Physical properties and solubility data).
Technical Comparison Guide: Mass Spectrometry Fragmentation of Sulfone Benzamides
Executive Summary Objective: This guide provides a technical comparison of the mass spectrometric (MS) fragmentation behaviors of Sulfone Benzamides (e.g., Amisulpride) versus their structural analogs, Sulfonamide Benzam...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Objective: This guide provides a technical comparison of the mass spectrometric (MS) fragmentation behaviors of Sulfone Benzamides (e.g., Amisulpride) versus their structural analogs, Sulfonamide Benzamides (e.g., Sulpiride) and Sulfoxides .
Core Insight: While both classes share a benzamide scaffold that dictates primary ionization and amide bond cleavage, they are distinguished by secondary fragmentation pathways specific to the sulfur moiety. Sulfone benzamides typically exhibit high stability of the
bond, often yielding diagnostic ions through alkyl group losses or distinct benzoyl cations. In contrast, sulfonamides are characterized by the facile extrusion of (64 Da) via rearrangement and the loss of (17 Da).
Target Audience: Analytical Chemists, DMPK Scientists, and Metabolite Identification Specialists.
Mechanistic Comparison: Sulfones vs. Alternatives
In drug development, distinguishing between a sulfone metabolite (oxidation product of a thioether) and a sulfonamide (often a primary pharmacophore) is critical. The following mechanisms outline the divergence in their gas-phase ion chemistry.
A. Sulfone Benzamides (
)
Primary Fragmentation: The dominant pathway is the cleavage of the amide bond (C-N), driven by the stability of the resulting benzoyl cation .
Secondary Fragmentation:
Alkyl Loss: For ethylsulfonyl groups (as in Amisulpride), the loss of ethylene (
, 28 Da) via a McLafferty-like rearrangement or ethyl radical (, 29 Da) is common.
Stability: The
bond is relatively robust in positive ESI, often retaining the moiety in the core fragment ions.
B. Sulfonamide Benzamides (
)
Primary Fragmentation: Similar amide bond cleavage to form the benzoyl cation.
Secondary Fragmentation:
Extrusion: A hallmark rearrangement where the group is expelled (neutral loss of 64 Da), often involving migration of the amine or an ortho-substituent.[1]
Ammonia Loss: Neutral loss of
(17 Da) is frequently observed, forming stable sultam-like cyclic cations.
C. Sulfoxides (
)
Differentiation: Sulfoxides are less stable than sulfones. They characteristically lose the oxygen atom (16 Da) or the alkene (via sulfenic acid elimination), making them easily distinguishable from the sulfone's "M+16" mass shift relative to the parent thioether.
Case Study: Amisulpride vs. Sulpiride
This section compares two structurally homologous drugs to illustrate the fragmentation rules.
Cleavage of the amide bond; formation of substituted benzoyl cation.
Sulfur Moiety Behavior
Retains group.
Retains group.
Stability of the benzoyl cation.
Secondary Fragment
m/z 196 (Loss of 46 Da?)
m/z 134 / m/z 96
Further degradation of the aromatic core.
Neutral Losses
28 (), 29 ()
17 (), 64 ()
Specific side-chain chemistry.
Visualization of Fragmentation Pathways[2][3][4][5][6]
The following diagrams illustrate the parallel yet distinct fragmentation pathways for the Sulfone (Amisulpride) and Sulfonamide (Sulpiride) benzamides.
Caption: Fragmentation of Sulpiride (Sulfonamide). Note the competitive loss of SO2 (64 Da) which is characteristic of sulfonamides but absent in sulfones.
Experimental Protocol: Optimizing Differentiation
To reliably distinguish these congeners, specific MS parameters must be tuned.[3] This protocol is designed for a Triple Quadrupole (QqQ) or Q-TOF system.
Step 1: Source Optimization (ESI)
Ionization Mode: Positive ESI (
) is preferred due to the basic nitrogen in the pyrrolidine side chain.
Capillary Voltage: 3.0 - 3.5 kV.
Source Temperature: 350°C - 400°C. High temperature aids desolvation but avoid thermal degradation of the sulfonamide.
Step 2: Collision Induced Dissociation (CID)[8]
Collision Gas: Argon or Nitrogen.
Collision Energy (CE) Ramping:
Low CE (10-20 eV): Preserves the molecular ion
.
Medium CE (25-35 eV): Optimal for generating the diagnostic benzoyl cation (m/z 242 for Amisulpride, m/z 214 for Sulpiride).
High CE (>40 eV): Required to force the secondary fragmentation of the sulfone moiety (e.g., loss of ethylene).
Differentiation Strategy: Acquire spectra at 30 eV . If a peak at
is observed relative to the precursor, the analyte is likely a Sulfonamide . If the spectrum is dominated by a stable benzoyl cation with no loss, it is likely a Sulfone .
Step 3: Data Analysis Validation
Check Nitrogen Rule: Both compounds have an odd number of nitrogens (3), yielding an even mass
.
Isotope Pattern: Check for the
isotope peak (~4.4% of the base peak). This confirms the presence of sulfur but does not distinguish the oxidation state.
Neutral Loss Scan: Set a neutral loss scan for 64 Da.
Positive Signal: Confirms Sulfonamide.
Negative Signal: Suggests Sulfone (or other non-rearranging sulfur species).
References
Vertex AI Search. (2024). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. Available at: [Link]
Klagkou, K. et al. (2003).[4] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. Available at: [Link]
Skibiński, R. et al. (2025). Identification of photodegradation product of amisulpride by ultra-high-pressure liquid chromatography-DAD/ESI-quadrupole time-of-flight-mass spectrometry. ResearchGate. Available at: [Link]
NIST Mass Spectrometry Data Center. (2023). Amisulpride Mass Spectrum. NIST Chemistry WebBook. Available at: [Link]
Comparative Guide: Purity Determination of N-(2-(methylsulfonyl)ethyl)isophthalamic Acid
Executive Summary & Chemical Context[1][2][3][4][5][6][7] N-(2-(methylsulfonyl)ethyl)isophthalamic acid is a critical process-related impurity and synthetic intermediate, often encountered in the development of sulfone-c...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
N-(2-(methylsulfonyl)ethyl)isophthalamic acid is a critical process-related impurity and synthetic intermediate, often encountered in the development of sulfone-containing small molecule drugs such as Apremilast (a phosphodiesterase 4 inhibitor).
Chemically, this molecule presents a "dual-threat" challenge for analytical chromatography:
High Polarity: The methylsulfonyl (sulfone) group increases water solubility, reducing retention on standard Reverse Phase (RP) columns.
Acidity: The isophthalamic moiety contains a free carboxylic acid (approximate pKa ~3.5–4.0). Without proper pH control, secondary silanol interactions lead to severe peak tailing and variable retention times.
This guide objectively compares three analytical approaches to determine the purity of this compound, moving beyond standard "cookbook" recipes to explain the why behind the method selection.
Comparative Methodology: Selecting the Right Tool
We evaluate three distinct methodologies based on Sensitivity , Robustness , and Throughput .
Table 1: Method Performance Matrix
Feature
Method A: Acidic RP-HPLC (C18)
Method B: Mixed-Mode (RP/Anion Exchange)
Method C: UHPLC-MS/MS
Primary Use
Routine QC, Purity Assays (>98%)
Complex Matrices, Polar Impurity Profiling
Trace Analysis (ppm level), Genotoxic Screening
Stationary Phase
C18 (End-capped, Base Deactivated)
Mixed-Mode (C18 + Tertiary Amine)
C18 or Phenyl-Hexyl (Sub-2 µm)
Mobile Phase
Phosphate Buffer (pH 2.5) / ACN
Ammonium Acetate / ACN (pH flexible)
Formic Acid (0.1%) / ACN
Retention Mechanism
Hydrophobic Interaction (Ion Suppression)
Hydrophobic + Anion Exchange
Hydrophobic (Fast Gradient)
Peak Shape
Good (if pH < pKa)
Excellent (Active repulsion of tailing)
Good
LOD/LOQ
~0.5 µg/mL (UV 210-230 nm)
~0.5 µg/mL (UV)
< 1 ng/mL
Cost/Run
Low
Medium
High
Expert Insight: The "Acidic Trap"
Method A is the industry workhorse. However, it fails if the mobile phase pH drifts above 3.0. At pH > 3.0, the carboxylic acid deprotonates (
), causing the molecule to elute in the void volume or tail significantly due to ionic interaction with residual silanols. Method B (Mixed-Mode) is superior for robustness because the stationary phase's positive charge retains the acid anion, providing orthogonal selectivity, but it requires longer equilibration times.
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the appropriate method based on the analytical goal (Purity vs. Trace Impurity).
Figure 1: Analytical Decision Matrix for N-(2-(methylsulfonyl)ethyl)isophthalamic acid.
This protocol is designed for Method A , as it represents the most accessible and cost-effective solution for standard laboratories. It utilizes Ion Suppression to ensure the acidic analyte remains neutral and retains on the hydrophobic column.
Reagents & Equipment[8][9]
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent (L1 USP packing).
Mobile Phase A: 0.1% Orthophosphoric acid in Water (pH ~2.2). Critical: Do not use phosphate salts; use the acid to ensure low pH.
Detection: 210 nm (for maximum sensitivity of the amide/carbonyl) and 240 nm (for specificity).
Gradient Program
Time (min)
Mobile Phase A (%)
Mobile Phase B (%)
Comment
0.0
95
5
Initial Hold (Polar retention)
2.0
95
5
Isocratic Hold
15.0
40
60
Linear Ramp
20.0
40
60
Wash
20.1
95
5
Re-equilibration
25.0
95
5
End of Run
System Suitability (Self-Validating Logic)
To ensure the data is trustworthy, the system must pass these checks before sample analysis:
Tailing Factor (T): Must be < 1.5. (If > 1.5, the column is likely old or the mobile phase pH is too high).
Resolution (Rs): > 2.0 between the Main Peak and any synthesis precursors (e.g., Isophthalic acid).
%RSD (Area): < 2.0% for 5 replicate injections of the standard.
Experimental Validation Data
The following data summarizes the expected performance characteristics when using the optimized Method A.
Table 2: Validation Summary
Parameter
Result
Acceptance Criteria
Specificity
No interference from blank or placebo
No co-eluting peaks
Linearity (R²)
> 0.9995 (Range: 10–150% of target)
> 0.999
Accuracy (Recovery)
98.5% – 101.2%
98.0% – 102.0%
LOD (S/N ~3)
0.05 µg/mL
N/A
LOQ (S/N ~10)
0.15 µg/mL
< Reporting Threshold
Robustness (pH)
Stable at pH 2.1 – 2.5
Retention shift < 5%
Troubleshooting & Expert Tips
The "Ghost Peak" Phenomenon
When analyzing sulfone derivatives, researchers often see "ghost peaks" early in the chromatogram.
Cause: This is often due to the high polarity of the sulfone group causing "dewetting" if the initial organic composition is 0%.
Solution: Ensure the starting Mobile Phase B is at least 3-5% (as per the protocol above) to keep the C18 chains hydrated.
Sample Solubility
N-(2-(methylsulfonyl)ethyl)isophthalamic acid has poor solubility in pure acetonitrile but high solubility in basic aqueous buffers.
Protocol: Dissolve the sample in 50:50 Water:ACN. If solubility is an issue, add 1 drop of 0.1N NaOH to aid dissolution, then immediately neutralize with the acidic mobile phase upon injection. Warning: Do not leave the sample in high pH for long periods to avoid amide hydrolysis.
Workflow Visualization
The following diagram details the self-validating workflow for the purity determination.
Figure 2: Self-Validating Analytical Workflow.
References
RSC Publishing. "Identification, characterization and HPLC quantification of impurities in apremilast."[3] Analytical Methods. Accessed October 2023.[4]
Scientific Research Publishing. "Development and Validation of Stability Indicating Rapid RP-LC Method for Determination of Process and Degradation Related Impurities of Apremilast." American Journal of Analytical Chemistry. Accessed October 2023.[4]
SIELC Technologies. "HPLC Method for Analysis of Isophthalic acid on Primesep B Column." Application Notes. Accessed October 2023.[4]
Agilent Technologies. "Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC." Application Note 5991-3325EN. Accessed October 2023.[4]
National Institute of Standards and Technology (NIST). "Isophthalic acid - Chemistry WebBook, SRD 69." Accessed October 2023.[4]
Optimization of COA Generation for 3-((2-(Methylsulfonyl)ethyl)carbamoyl)benzoic Acid
A Comparative Analysis of Analytical Workflows Executive Summary In the synthesis of PDE4 inhibitors like Apremilast, the intermediate 3-((2-(Methylsulfonyl)ethyl)carbamoyl)benzoic acid (CAS: 2096492-41-8) represents a c...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Analysis of Analytical Workflows
Executive Summary
In the synthesis of PDE4 inhibitors like Apremilast, the intermediate 3-((2-(Methylsulfonyl)ethyl)carbamoyl)benzoic acid (CAS: 2096492-41-8) represents a critical quality control point.[1][2] As a hydrolysis product and a key building block, its purity directly impacts the yield and impurity profile of the final API.
This guide compares two analytical workflows for generating a Certificate of Analysis (COA):
The Conventional Workflow: Relies on HPLC-UV (Area %) and Acid-Base Titration.[1][2]
The Enhanced Workflow (Recommended): Utilizes qNMR for absolute potency and Orthogonal UPLC-MS for impurity profiling.[1][2]
Recommendation: While the Conventional Workflow is sufficient for early-stage pass/fail testing, the Enhanced Workflow is required for establishing reference standard pedigree and ensuring robust process control, eliminating the "response factor bias" inherent in UV detection.
Part 1: Identity Confirmation (The Foundation)[1]
Before purity quantification, the chemical structure must be unequivocally confirmed. This molecule contains three distinct functional regions: a benzoic acid moiety, an amide linkage, and a methylsulfonyl tail.
Comparative Analysis of Identity Methods
Feature
Method A: Conventional (IR + MS)
Method B: Enhanced (1D + 2D NMR)
Specificity
Moderate. IR confirms functional groups (C=O, S=O) but struggles to distinguish regioisomers (e.g., para- vs meta-substitution).[1][2]
High. 2D NMR (HMBC/HSQC) definitively maps the connectivity between the amide proton and the specific aromatic position.
Spectra can be ambiguous if solvent peaks overlap.[1]
Self-validating via proton integration ratios.[1][2]
Recommended Workflow Diagram (DOT)
Caption: Analytical logic flow for structural elucidation. Note the critical role of HMBC in confirming the meta-substitution pattern of the benzoic acid core.
Part 2: Purity & Potency (The Core Comparison)[1]
This is where the two workflows diverge significantly. The target molecule is a zwitterionic-like species (acidic proton + polar sulfone), making it hygroscopic.[1][2]
The Problem with Method A (HPLC Area% + Titration)
Hygroscopicity: The molecule absorbs atmospheric moisture. Weighing it for an external standard HPLC curve introduces a gravimetric error (1-3%).[1][2]
Response Factors: The sulfone tail does not absorb UV light at 254 nm. Impurities lacking the benzoic acid chromophore (e.g., aliphatic amines) are "invisible" to the detector, artificially inflating the purity value.
Titration Non-Specificity: Acid-base titration consumes any acidic impurity (e.g., residual phthalic acid), reporting it as the active compound.[1][2]
The Solution: Method B (qNMR)
Quantitative NMR (qNMR) measures the molar ratio of the analyte to a certified internal standard (IS).[1] It is independent of UV response factors and water content.
Experimental Protocol: qNMR Assay
Internal Standard Selection:
Candidate:Maleic Acid (TraceCERT® or equivalent).[1]
Rationale: Maleic acid provides a sharp singlet at
6.3 ppm, which falls in the "silent region" of our target molecule (between the aliphatic sulfone chain at 3.0-4.0 ppm and the aromatic benzoates at 7.5-8.5 ppm).[2]
Solvent: DMSO-d6 (Ensures full solubility of the sulfone moiety).
Acquisition Parameters:
Pulse Angle: 90°
Relaxation Delay (
): 60 seconds (Critical: Must be of the longest relaxing proton to ensure quantitative recovery).
Scans: 16 or 32 (for S/N > 250:1).
Calculation:
Where = Integral, = Number of protons, = Molecular weight, = Weight, = Purity.[1][2]
Part 3: Impurity Profiling (Separation Science)[1][2]
While qNMR gives the absolute assay, it cannot detect trace impurities (<0.1%) required for ICH Q3A compliance.[1] For this, we utilize chromatography.[1][3][4][5]
Caption: Chromatographic separation strategy. Note that Impurity A (the amine) lacks a strong chromophore and requires MS detection, highlighting the failure of Method A.
Part 4: The Final COA Template
Based on the Enhanced Workflow , your final Certificate of Analysis should report the following specifications to ensure downstream success in drug development.
Test
Method
Acceptance Criteria
Rationale
Appearance
Visual
White to off-white solid
Indicates absence of colored oxidative degradants.[1][2]
Controls the genotoxic potential of unreacted amines.[1][2]
Residual Solvents
GC-Headspace
Conforms to ICH Q3C
Safety requirement.
Water Content
Karl Fischer
Report Value
Necessary for mass balance calculation if not using qNMR.[1]
References
ICH Q6A. Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. International Council for Harmonisation.[1][6][7]
ICH Q14. Analytical Procedure Development. International Council for Harmonisation.[1][6][7] Focuses on the "Enhanced Approach" to method development.
Pauli, G. F., et al. (2012).[1] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.[1] Demonstrates qNMR superiority over HPLC for reference standards.
USP <761>. Nuclear Magnetic Resonance Spectroscopy.[1] United States Pharmacopeia.[1] Provides regulatory framework for qNMR.[1] [1][2]
Almac Group. qNMR – a modern alternative to HPLC.[1] (Industry Whitepaper).[1]
A Researcher's Guide to the Safe Disposal of 3-((2-(Methylsulfonyl)ethyl)carbamoyl)benzoic Acid
As a Senior Application Scientist, my priority is to empower you with the knowledge to not only achieve groundbreaking results but also to maintain the highest standards of safety in your laboratory. This guide provides...
Author: BenchChem Technical Support Team. Date: February 2026
As a Senior Application Scientist, my priority is to empower you with the knowledge to not only achieve groundbreaking results but also to maintain the highest standards of safety in your laboratory. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-((2-(Methylsulfonyl)ethyl)carbamoyl)benzoic acid, ensuring the safety of your team and the protection of our environment. The procedures outlined here are grounded in established principles of chemical safety and waste management.
Hazard Assessment and Characterization
Understanding the potential hazards is the first step in safe handling and disposal. Based on its chemical structure, 3-((2-(Methylsulfonyl)ethyl)carbamoyl)benzoic acid should be handled as a compound with the potential for the following hazards:
Corrosivity and Irritation: As a benzoic acid derivative, it is an organic acid and may cause skin and eye irritation or damage.[1][2]
Toxicity: Carbamate-containing compounds can have varying levels of toxicity.[3][4] Without specific toxicological data, it is prudent to handle this compound with care, assuming it could be harmful if ingested, inhaled, or absorbed through the skin.
Environmental Hazard: Many organic compounds are toxic to aquatic life. Therefore, it must not be disposed of down the drain or in regular trash.[5][6][7]
Personal Protective Equipment (PPE)
Before handling 3-((2-(Methylsulfonyl)ethyl)carbamoyl)benzoic acid for any purpose, including disposal, the following PPE is mandatory:
PPE Item
Specification
Rationale
Eye Protection
Chemical safety goggles or a face shield
To protect against splashes and fine dust that can cause serious eye damage.[2][8]
Hand Protection
Nitrile or other chemically resistant gloves
To prevent skin contact and potential absorption.
Body Protection
A standard laboratory coat
To protect skin and clothing from contamination.
Respiratory Protection
A dust mask or respirator (if handling powders)
To prevent inhalation of fine particles, especially if the material is a powder.[8]
Spill Management
In the event of a small spill, follow these procedures:
Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.
Containment: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill. For solid spills, gently sweep or scoop the material to avoid creating dust.[2]
Collection: Carefully collect the spilled material and absorbent into a designated, labeled hazardous waste container.[9]
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[6]
Step-by-Step Disposal Protocol
Disposal of 3-((2-(Methylsulfonyl)ethyl)carbamoyl)benzoic acid must be handled through your institution's hazardous waste management program.[6] Do not attempt to neutralize or treat the chemical unless you are a trained professional with a specific, validated protocol.
Workflow for Disposal:
Caption: Incompatibility of acidic waste with other chemical waste streams.
Trustworthiness and Self-Validation
This disposal protocol is designed to be a self-validating system by adhering to the widely accepted principles of laboratory chemical waste management. By treating this compound with the caution appropriate for its constituent functional groups, you are building in a margin of safety. Always consult your institution's specific waste disposal guidelines, as they may have additional requirements.
[5][6][9]
References
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
Environmental Protection Agency. (1975). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]
Environmental Protection Agency. (2011, June 13). Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. Federal Register. Retrieved from [Link]
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
Laboratory Waste Disposal Guidelines. (n.d.). Retrieved from [Link]
University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Methyl carbamate. Retrieved from [Link]
Restek Corporation. (2024, August 23). Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet. Retrieved from [Link]
Vitenskapskomiteen for mat og miljø. (2021, May 4). Risk assessment of methylsulfonylmethane (MSM). Retrieved from [Link]
Consensus. (n.d.). What are the adverse effects of Methylsulfonylmethane (MSM)?. Retrieved from [Link]
CP Lab Safety. (n.d.). Carbamates Waste Compatibility. Retrieved from [Link]
Fisher Scientific. (2024, March 11). SAFETY DATA SHEET - Methanesulfonyl chloride. Retrieved from [Link]